2',4'-Dimethoxyflavone
Description
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Structure
3D Structure
Properties
Molecular Formula |
C17H14O4 |
|---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
2-(2,4-dimethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C17H14O4/c1-19-11-7-8-13(16(9-11)20-2)17-10-14(18)12-5-3-4-6-15(12)21-17/h3-10H,1-2H3 |
InChI Key |
OUAHROFFUILDCC-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2)OC |
Origin of Product |
United States |
Foundational & Exploratory
2',4'-Dimethoxyflavone in Citrus Species: A Technical Guide to its Biological Activity and Therapeutic Potential
Introduction: Unveiling a Promising Bioactive Flavonoid
Within the complex phytochemical tapestry of Citrus species, a class of compounds known as polymethoxyflavones (PMFs) has garnered significant attention for their diverse and potent biological activities. Among these, 2',4'-Dimethoxyflavone, a methoxylated derivative of the flavone backbone, emerges as a molecule of considerable interest for researchers, scientists, and drug development professionals. While its concentration in citrus varieties may be less abundant than other major flavonoids, its unique structural characteristics suggest a promising profile for therapeutic applications. This technical guide provides an in-depth exploration of the known and inferred biological activities of this compound, grounded in the broader context of dimethoxyflavone research. We will delve into its potential anticancer, anti-inflammatory, and neuroprotective properties, offering insights into the underlying molecular mechanisms and providing detailed experimental protocols to facilitate further investigation.
This compound has been identified as a constituent of the essential oil of Brazilian orange (Citrus sinensis)[1]. The presence of methoxy groups can significantly enhance the metabolic stability and bioavailability of flavonoids, making them more attractive candidates for drug development compared to their hydroxylated counterparts. This guide will synthesize the current understanding of this compound and its analogs to provide a comprehensive resource for harnessing its therapeutic potential.
Extraction and Quantification of this compound from Citrus Species
The journey from citrus peel to a purified bioactive compound is a critical first step in research and development. The lipophilic nature of this compound dictates the choice of extraction and analytical methodologies.
Extraction Protocol: A Roadmap from Peel to Extract
The following protocol outlines a robust method for the extraction of this compound from citrus peels, optimized for the recovery of polymethoxyflavones.
Materials:
-
Fresh or dried citrus peels (Citrus sinensis, Citrus reticulata, etc.)
-
Hexane
-
Methanol (HPLC grade)
-
Deionized water
-
Rotary evaporator
-
Grinder or blender
-
Filter paper (Whatman No. 1 or equivalent)
-
Solid-phase extraction (SPE) C18 cartridges
Step-by-Step Methodology:
-
Sample Preparation:
-
Thoroughly wash fresh citrus peels with deionized water to remove any surface contaminants.
-
Dry the peels in a well-ventilated oven at 40-50°C until brittle.
-
Grind the dried peels into a fine powder using a grinder or blender.
-
-
Defatting:
-
To remove nonpolar interfering compounds, perform a preliminary extraction with hexane.
-
Suspend the peel powder in hexane (1:10 w/v) and stir for 24 hours at room temperature.
-
Filter the mixture and discard the hexane fraction.
-
Air-dry the defatted peel powder.
-
-
Methanolic Extraction:
-
Suspend the defatted peel powder in methanol (1:10 w/v).
-
Perform extraction using one of the following methods:
-
Maceration: Stir the mixture for 24-48 hours at room temperature.
-
Soxhlet Extraction: Extract for 6-8 hours for a more exhaustive extraction.
-
-
Filter the methanolic extract through filter paper.
-
-
Concentration:
-
Concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
-
Purification (Optional but Recommended):
-
For a cleaner sample for analysis, the crude extract can be further purified using Solid-Phase Extraction (SPE).
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Dissolve the crude extract in a minimal amount of methanol and load it onto the cartridge.
-
Wash the cartridge with water and increasing concentrations of methanol to elute fractions with different polarities.
-
Elute the PMF-rich fraction with a high percentage of methanol (e.g., 80-100%).
-
Evaporate the solvent from the collected fraction.
-
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with a Diode Array Detector (DAD) or UV detector is the gold standard for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and DAD or UV detector.
-
Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed for optimal separation of various flavonoids.
-
Solvent A: Water with 0.1% formic acid or acetic acid.
-
Solvent B: Acetonitrile or Methanol with 0.1% formic acid or acetic acid.
-
-
Gradient Program (Example):
-
0-5 min: 10% B
-
5-30 min: 10% to 90% B
-
30-35 min: 90% B
-
35-40 min: 90% to 10% B
-
40-45 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Flavones typically exhibit strong absorbance between 254 nm and 340 nm. Monitor at a wavelength appropriate for this compound (e.g., ~270 nm and ~330 nm).
-
Injection Volume: 10-20 µL
-
Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. Create a series of dilutions to generate a calibration curve.
Workflow for Quantification:
Caption: HPLC quantification workflow for this compound.
Anticancer Activity: A Multi-pronged Approach to Tumor Suppression
While direct studies on the anticancer effects of this compound are emerging, a compelling body of evidence from related dimethoxyflavones and its precursor, 2',4'-dihydroxychalcone, strongly suggests its potential as an anticancer agent. The proposed mechanisms are multifaceted, targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses and is constitutively active in many types of cancer, promoting cell survival and proliferation[2]. Flavonoids are known to be potent inhibitors of this pathway[3]. The anti-inflammatory effects of related dimethoxyflavones are often attributed to their ability to suppress NF-κB activation[4]. It is highly probable that this compound shares this inhibitory activity.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many chemotherapeutic agents function by inducing apoptosis. Studies on 5,7-dimethoxyflavone have shown its ability to induce apoptosis in liver cancer cells through the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and cell cycle arrest[5]. The precursor, 2',4'-dihydroxychalcone, has also been shown to induce apoptosis in various cancer cell lines. It is therefore highly plausible that this compound exerts its anticancer effects through the induction of apoptosis.
Caption: Proposed mechanism of apoptosis induction by this compound.
Experimental Protocol: Assessing Anticancer Activity
1. Cell Viability Assay (MTT Assay)
This assay is a fundamental first step to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (DMSO at the same final concentration as the highest compound dose).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the percentage of apoptotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Anti-inflammatory Activity: Quelling the Flames of Inflammation
Chronic inflammation is a hallmark of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. Flavonoids are well-documented for their anti-inflammatory properties. The structural features of this compound suggest its potential to modulate key inflammatory pathways.
Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects of many flavonoids are mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for the production of prostaglandins and leukotrienes, respectively. Furthermore, they can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It is plausible that this compound exerts its anti-inflammatory effects through these mechanisms.
Experimental Protocol: Assessing Anti-inflammatory Activity
1. Nitric Oxide (NO) Inhibition Assay in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated control.
Neuroprotective Effects: Shielding the Nervous System
Neurodegenerative diseases represent a significant and growing health concern. The neuroprotective potential of flavonoids is an active area of research. A study on the closely related 3',4'-dimethoxyflavone has demonstrated its ability to protect neuronal cells from death by inhibiting the overactivation of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme involved in a form of programmed cell death called parthanatos[6][7].
Inhibition of PARP-1 Overactivation
Overactivation of PARP-1 in response to extensive DNA damage can deplete cellular energy stores and lead to cell death. The inhibition of this process is a promising therapeutic strategy for neurodegenerative conditions. Given the structural similarity, it is highly probable that this compound also possesses PARP-1 inhibitory activity.
Caption: Proposed neuroprotective mechanism of this compound via PARP-1 inhibition.
Experimental Protocol: Assessing Neuroprotective Activity
1. Neuroprotection Assay against Oxidative Stress
This assay evaluates the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Complete culture medium
-
This compound
-
Oxidative stress-inducing agent (e.g., hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA))
-
Cell viability assay reagents (e.g., MTT or CellTiter-Glo)
Step-by-Step Methodology:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate.
-
Compound Pre-treatment: Pre-treat the cells with different concentrations of this compound for a specified duration (e.g., 24 hours).
-
Induction of Oxidative Stress: Expose the cells to an oxidative stress-inducing agent (e.g., H2O2 at a pre-determined toxic concentration) for a defined period.
-
Cell Viability Assessment: Measure cell viability using a suitable assay.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by this compound compared to the cells treated with the oxidative stressor alone.
Quantitative Data Summary
While specific quantitative data for this compound is limited in the current literature, the following table summarizes relevant data from closely related dimethoxyflavones to provide a comparative context for its potential potency.
| Compound | Biological Activity | Cell Line/Model | IC50 / EC50 | Reference |
| 3',4'-Dimethoxyflavone | Neuroprotection (Parthanatos inhibition) | HeLa | EC50: 9.94 ± 1.05 µM | [6] |
| 5,7-Dimethoxyflavone | Anticancer (Cytotoxicity) | HepG2 (Liver Cancer) | IC50: 25 µM | [5] |
Conclusion and Future Directions
This compound, a naturally occurring polymethoxyflavone found in Citrus species, represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive research on its structural analogs and precursor molecules, it is highly probable that this compound possesses significant anticancer, anti-inflammatory, and neuroprotective activities. The proposed mechanisms of action, including the inhibition of the NF-κB and PARP-1 signaling pathways and the induction of apoptosis, provide a solid foundation for future research.
To fully unlock the therapeutic potential of this compound, further focused investigations are imperative. Future research should prioritize:
-
Direct evaluation of the anticancer, anti-inflammatory, and neuroprotective activities of purified this compound. This will provide definitive evidence of its biological effects and allow for the determination of its potency (e.g., IC50 and EC50 values).
-
Elucidation of the precise molecular targets and signaling pathways modulated by this compound. This will provide a deeper understanding of its mechanism of action and guide its potential clinical applications.
-
In vivo studies to assess the efficacy, bioavailability, and safety of this compound in relevant animal models of disease.
-
Development and validation of robust analytical methods for the routine quantification of this compound in various Citrus species and their products.
This technical guide serves as a comprehensive starting point for researchers and drug development professionals interested in exploring the promising biological activities of this compound. The provided protocols and mechanistic insights are intended to accelerate the investigation of this intriguing natural product and its potential translation into novel therapeutic strategies.
References
- [Reference 1 - to be popul
-
Li, H., Zhang, X., & Wang, W. (2017). ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. African journal of traditional, complementary, and alternative medicines, 14(4), 213–220. [Link]
-
Fatokun, A. A., Dawson, V. L., & Dawson, T. M. (2014). Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos. British journal of pharmacology, 169(6), 1263–1278. [Link]
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Tsvetkov, D., et al. (2021). PARP-1-Associated Pathological Processes: Inhibition by Natural Polyphenols. International Journal of Molecular Sciences, 22(21), 11533. [Link]
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Maccarone, E., et al. (1983). The polymethoxylated flavone composition of Brazilian orange oil. Journal of Agricultural and Food Chemistry, 31(4), 903-905. [Link]
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Sources
- 1. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC-DAD Phenolic Characterization and Antioxidant Activities of Ripe and Unripe Sweet Orange Peels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative effectiveness of 4 natural and chemical activators of Nrf2 on inflammation, oxidative stress, macrophage polarization, and bactericidal activity in an in vitro macrophage infection model | PLOS One [journals.plos.org]
- 5. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
The Unseen Power in Brazilian Sunshine: A Technical Guide to Polymethoxyflavones in Orange Essential Oil
For: Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Aroma
Brazilian orange essential oil, celebrated globally for its vibrant, sweet aroma, holds within its volatile matrix a class of compounds of profound pharmacological interest: polymethoxyflavones (PMFs). These unique flavonoids, characterized by multiple methoxy groups on their flavone backbone, are garnering significant attention in the scientific community for their potent bioactivities and enhanced bioavailability compared to their hydroxylated counterparts. This guide serves as an in-depth technical exploration of PMFs in the context of Brazilian orange essential oil, offering a scientifically rigorous overview for researchers and drug development professionals. We will delve into the chemical diversity of these molecules, dissect the methodologies for their extraction and analysis, and explore the intricate mechanisms of their therapeutic potential.
Section 1: The Chemical Landscape of PMFs in Brazilian Orange Essential Oil
Polymethoxyflavones are a distinctive subclass of flavonoids almost exclusively found in the Citrus genus, with a notable concentration in the peel, the source of essential oil.[1] The chemical composition of orange essential oil is predominantly volatile, with d-limonene constituting around 90% of the oil. The non-volatile fraction, however, contains a wealth of bioactive compounds, including coumarins, psoralens, and the PMFs of interest.[2]
While comprehensive studies detailing the complete PMF profile and concentration ranges specifically for Brazilian orange essential oil are still emerging, research has identified the presence of 2',3'-dimethoxyflavone in this specific oil.[3] Generally, sweet orange (Citrus sinensis) essential oil is known to contain several key PMFs. The exact concentrations of these compounds can be influenced by factors such as the specific orange cultivar, ripeness, geographical location, and extraction method.[4] Cold-pressed oils, which avoid the use of heat, are generally considered to retain a more robust profile of these non-volatile compounds compared to distilled oils.[5][6]
Key Polymethoxyflavones in Sweet Orange Essential Oil:
The most well-studied PMFs found in sweet orange and its byproducts include:
-
Nobiletin: (5,6,7,8,3',4'-Hexamethoxyflavone)
-
Tangeretin: (5,6,7,8,4'-Pentamethoxyflavone)
-
Sinensetin: (5,6,7,3',4'-Pentamethoxyflavone)
-
Heptamethoxyflavone: (3,5,6,7,8,3',4'-Heptamethoxyflavone)
-
Tetra-O-methyl-scutellarein
The unique structural feature of PMFs, the absence of hydroxyl groups and the presence of multiple methoxy groups, contributes to their higher bioavailability.[7] This allows for more efficient absorption and distribution in biological systems.[7]
Table 1: Representative Concentrations of Major PMFs in Commercial Cold-Pressed Orange Essential Oil
| Polymethoxyflavone (PMF) | Concentration Range (µg/mL) | Reference |
| Nobiletin | 85.7 - 420.1 | [8] |
| Tangeretin | 114.2 - 138.8 | [8] |
| Sinensetin | 131.4 - 454.5 | [8] |
Note: These values are from a study on commercial cold-pressed orange essential oils and serve as a general reference. The specific profile of Brazilian orange essential oil may vary.
Section 2: Methodologies for Extraction, Isolation, and Analysis
The transition from raw essential oil to purified PMFs for research and development requires a multi-step, technically demanding process. The choice of methodology is critical for preserving the integrity of the compounds and achieving the desired purity.
Extraction and Isolation Workflow
The hydrophobic nature of PMFs dictates the use of organic solvents for their extraction from the essential oil matrix. A typical workflow involves a combination of solvent extraction and chromatographic techniques.
Caption: A generalized workflow for the extraction and isolation of PMFs from orange essential oil.
Detailed Protocol: Isolation of Nobiletin and Tangeretin from Cold-Pressed Orange Oil Residues [9]
-
Initial Purification:
-
Objective: To achieve a partial separation of tangeretin and nobiletin.
-
Stationary Phase: Silica gel column chromatography.
-
Mobile Phase: A linear gradient of hexane and ethyl acetate.
-
Rationale: The differing polarities of the PMFs allow for their differential retention on the silica gel, enabling a preliminary separation.
-
-
High-Purity Separation:
-
Objective: To obtain highly pure tangeretin and nobiletin.
-
Technique: Reverse-phase liquid chromatography.
-
Stationary Phase: C18 column.
-
Mobile Phase: A linear gradient of methanol and aqueous formic acid.
-
Rationale: The reverse-phase separation provides a different selectivity compared to the normal-phase silica gel, allowing for the resolution of closely related PMF structures.
-
-
Final Purification:
-
Objective: To obtain crystalline, high-purity PMFs.
-
Method: Crystallization using acetone and hexane.
-
Verification: Purity is confirmed by comparison to authentic standards using analytical techniques such as HPLC.[9]
-
Analytical Quantification
Accurate quantification of PMFs is essential for quality control, standardization, and mechanistic studies. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the two primary analytical techniques employed.
GC-MS for Comprehensive Analysis:
GC-MS is a powerful tool for analyzing both the volatile and non-volatile components of essential oils simultaneously.[8]
Caption: Workflow for the quantification of PMFs in orange essential oil using GC-MS.
Detailed Protocol: GC-MS Analysis of PMFs in Cold-Pressed Orange Essential Oil [8]
-
Sample Preparation:
-
Prepare a solution of the orange essential oil containing a known concentration of an internal standard (e.g., 5α-Cholestane).
-
Rationale: The internal standard corrects for variations in injection volume and instrument response, ensuring accurate quantification.
-
-
Chromatographic Conditions:
-
Column: DB-1 fused-silica capillary column (60 m, 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at 70°C, ramp up to 270°C at 5°C/min, and hold for an extended period (e.g., 100 min).
-
Rationale: The long, nonpolar column and slow temperature ramp are necessary to separate the high-boiling point PMFs from the complex matrix of the essential oil.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electron impact (EI) at 70 eV.
-
Detection: Full scan mode.
-
-
Quantification:
-
Identify PMFs by comparing their mass spectra and retention times to those of authentic standards.
-
Quantify each PMF by comparing its peak area to that of the internal standard.
-
HPLC-DAD for Routine Analysis:
HPLC with a Diode-Array Detector (DAD) is a robust and widely used method for the routine quantification of PMFs.
Detailed Protocol: HPLC-DAD Analysis of PMFs [10]
-
Sample Preparation:
-
Dissolve the orange essential oil in a suitable solvent (e.g., methanol) and filter through a 0.45 µm filter.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (often with a small amount of acid, like formic acid, to improve peak shape) and an organic solvent like acetonitrile or methanol.
-
Detection: DAD set to monitor wavelengths around 330 nm, where flavones have strong absorbance.
-
-
Quantification:
-
Create a calibration curve for each PMF of interest using certified reference standards.
-
Quantify the PMFs in the sample by comparing their peak areas to the calibration curve.
-
Section 3: Pharmacological Activities and Mechanisms of Action
The polymethoxyflavones present in orange essential oil exhibit a broad spectrum of pharmacological activities, with anti-inflammatory and neuroprotective effects being particularly well-documented.[4] The major players in these activities are nobiletin and tangeretin.
Anti-Inflammatory and Anti-Neuroinflammatory Effects
Chronic inflammation and neuroinflammation are underlying factors in a host of debilitating diseases. PMFs, particularly nobiletin and tangeretin, have demonstrated significant potential in mitigating these processes.
Mechanism of Action:
Nobiletin and tangeretin exert their anti-inflammatory effects through the modulation of key signaling pathways and the suppression of pro-inflammatory mediators. In microglia, the resident immune cells of the central nervous system, these PMFs can:
-
Inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[11]
-
Suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) , enzymes responsible for the production of inflammatory mediators.[12]
-
Modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway , which plays a crucial role in the inflammatory response.[13]
Caption: Simplified schematic of the anti-neuroinflammatory mechanism of nobiletin and tangeretin in microglial cells.
Neuroprotective Properties
The potential of PMFs to protect against neuronal damage has positioned them as promising candidates for the development of therapeutics for neurodegenerative diseases like Alzheimer's and Parkinson's.[14]
Mechanisms of Neuroprotection:
-
Attenuation of Amyloid-Beta (Aβ) Toxicity: Tangeretin has been shown to have stronger neuroprotective effects than nobiletin against Aβ-induced toxicity by reducing free radical damage and inhibiting Aβ monomer aggregation.[13]
-
Modulation of Signaling Cascades: PMFs can influence multiple signaling pathways involved in neuronal survival and function.[14]
-
Antioxidant Activity: By scavenging free radicals, PMFs can protect neurons from oxidative stress, a key contributor to neurodegeneration.
Anticancer and Anti-Obesity Potential
Emerging research has highlighted the potential of PMFs in oncology and metabolic disorders.
-
Anticancer Effects: Nobiletin and tangeretin have been found to inhibit the proliferation of various cancer cell lines, including breast and lung cancer, and can induce apoptosis (programmed cell death).[1][15] They may also regulate signaling pathways involved in cancer development and metastasis, such as the PI3K/AKT pathway.[15]
-
Anti-Obesity and Metabolic Regulation: PMFs have been shown to modulate biological processes related to obesity, including lipid and glucose metabolism, inflammation, and energy balance.[16] They can reduce body weight gain, improve insulin resistance, and inhibit the accumulation of lipids in adipocytes.[16]
Section 4: Future Directions and Conclusion
The polymethoxyflavones found in Brazilian orange essential oil represent a compelling frontier in natural product research and drug development. Their unique chemical structures, enhanced bioavailability, and potent pharmacological activities make them attractive candidates for further investigation.
Key Areas for Future Research:
-
Comprehensive Profiling of Brazilian Orange Oil: Detailed studies are needed to establish a definitive PMF profile and concentration range for essential oils from different Brazilian orange cultivars.
-
Clinical Trials: While preclinical data is promising, well-designed clinical trials are necessary to validate the therapeutic efficacy of these compounds in humans.
-
Synergistic Effects: Research into the potential synergistic effects of different PMFs and other compounds within the essential oil matrix could reveal enhanced therapeutic benefits.
-
Delivery Systems: The development of advanced delivery systems could further enhance the bioavailability and targeted delivery of PMFs.
References
-
Comprehensive analysis of polymethoxyflavone metabolism in orange peel using an animal model. (2025). ResearchGate. [Link]
-
Coumarins, Psoralens and Polymethoxyflavones in Cold-pressed Citrus Essential Oils: a Review. (2025). ResearchGate. [Link]
-
Quantification of Nobiletin and Tangeretin in Citrus by Micellar Electrokinetic Capillary Chromatography. (2025). ResearchGate. [Link]
-
Monodemethylated polymethoxyflavones from sweet orange (Citrus sinensis) peel inhibit growth of human lung cancer cells by apoptosis. (2008). PubMed. [Link]
-
Comprehensive analysis of polymethoxyflavone metabolism in orange peel using an animal model. (2025). PMC. [Link]
-
Neuroprotective Effects of Citrus Fruit-Derived Flavonoids, Nobiletin and Tangeretin in Alzheimer's and Parkinson's Disease. (2025). ResearchGate. [Link]
-
Hesperidin, nobiletin, and tangeretin are collectively responsible for the anti-neuroinflammatory capacity of tangerine peel (Citri reticulatae pericarpium). (2014). PubMed. [Link]
-
Authenticity Analysis of Cold-Pressed Orange Essential Oils by GC/MS on Polymethoxyflavone Components. (2023). MDPI. [Link]
-
Polymethoxylated flavonoids in citrus fruits: absorption, metabolism, and anticancer mechanisms against breast cancer. (2024). PMC. [Link]
-
Differential Effect of Nobiletin and Tangeretin on the Antioxidant Activity and Levels of α-Tocopherol and Retinol in Rats. (2021). MDPI. [Link]
-
Citrus peel derived poly-methoxylated flavones (PMF). (2021). Hogrefe eContent. [Link]
-
Authenticity Analysis of Cold-Pressed Orange Essential Oils by GC/MS on Polymethoxyflavone Components. (2023). ResearchGate. [Link]
-
An Update on the Potential of Tangeretin in the Management of Neuroinflammation-Mediated Neurodegenerative Disorders. (2024). MDPI. [Link]
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Polymethoxyflavones: an updated review on pharmacological properties and underlying molecular mechanisms. (2022). Taylor & Francis Online. [Link]
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An update on citrus polymethoxyflavones: chemistry, metabolic fate, and relevant bioactivities. (2024). ResearchGate. [Link]
-
Anti-Inflammatory and Antioxidant Mechanism of Tangeretin in Activated Microglia. (2016). PubMed. [Link]
-
Hydroxylated Polymethoxyflavones and Methylated Flavonoids in Sweet Orange ( Citrus sinensis ) Peel. (2025). ResearchGate. [Link]
-
Authenticity analysis of citrus essential oils by HPLC-UV-MS on oxygenated heterocyclic components. (2025). ResearchGate. [Link]
-
Cold Pressed vs. Steam Distilled: Orange Essential Oil. (2025). HBNO. [Link]
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Essential Oils from Fruits with Different Colors and Leaves of Neomitranthes obscura (DC.) N. Silveira: An Endemic Species from Brazilian Atlantic Forest. (2012). PMC. [Link]
-
The Neuroprotective Role of Tangeritin. (2025). Bentham Science. [Link]
-
Hydroxylated polymethoxyflavones and methylated flavonoids in sweet orange (Citrus sinensis) peel. (2006). PubMed. [Link]
-
Detection of Orange Essential Oil, Isopropyl Myristate, and Benzyl Alcohol in Lemon Essential Oil by FTIR Spectroscopy Combined with Chemometrics. (2020). MDPI. [Link]
-
Anti-inflammatory effects of polymethoxyflavones from citrus peels: a review. (2025). ResearchGate. [Link]
-
Impact of Solvent Properties of Cold-Pressed and Steam-Distilled Orange Oils on GuttaFlow2 and Gutta-Percha. (2024). PubMed. [Link]
-
Essential Oils from Annonaceae Species from Brazil: A Systematic Review of Their Phytochemistry, and Biological Activities. (2022). MDPI. [Link]
-
GC/MS Analysis of Polymethoxyflavones in Citrus Oils. (n.d.). OUCI. [Link]
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Rapid Quantification of Nobiletin and Tangeretin in Citrus Peel Extractions by Raman Spectroscopy. (2013). Avens Publishing Group. [Link]
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The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. (2021). PMC. [Link]
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HPLC-DAD Phenolic Characterization and Antioxidant Activities of Ripe and Unripe Sweet Orange Peels. (2020). PMC. [Link]
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Essential Oils From Fruits With Different Colors and Leaves of Neomitranthes Obscura (DC.) N. Silveira: An Endemic Species From Brazilian Atlantic Forest. (2013). PubMed. [Link]
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Utilizing Gas Chromatography in the Analysis of Citrus Aromas. (2021). AZoM. [Link]
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GC-MS Compositional Analysis of Essential Oil of Leaf and Fruit Rind of Citrus maxima (Burm.) Merr. from Coastal Karnataka, India. (2016). ResearchGate. [Link]
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An In-depth Technical Guide to 2',4'-Dimethoxyflavone
A Note on Chemical Identification: The provided PubChem CID, 688714, corresponds to 2',4'-Dimethoxy-3-hydroxyflavone . This guide will focus on the requested topic, 2',4'-Dimethoxyflavone , a distinct chemical entity. This distinction is crucial for accurate research and development.
Introduction
This compound is a naturally occurring polymethoxyflavonoid (PMF) found in sources such as Brazilian orange essential oil.[1] As a member of the flavonoid class of compounds, it possesses the characteristic C6-C3-C6 carbon skeleton. The flavone backbone is decorated with two methoxy groups at the 2' and 4' positions of the B-ring. Methoxyflavones, in general, have garnered significant scientific interest for their diverse biological activities, including anti-inflammatory, neuroprotective, and potential anticancer properties.[2][3] The methylation of the hydroxyl groups can influence the compound's metabolic stability and bioavailability, making it a subject of interest for drug development professionals.
This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical and physical properties, a proposed synthesis protocol, and an exploration of its biological activities with a focus on its potential therapeutic applications.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₄O₄ | Inferred from structure |
| Molecular Weight | 282.29 g/mol | [4] |
| IUPAC Name | 2-(2,4-dimethoxyphenyl)chromen-4-one | Inferred from structure |
| Appearance | Likely a crystalline solid | Based on related flavones |
| Solubility | Expected to be soluble in organic solvents like DMSO, methanol, and ethanol; poorly soluble in water | Based on related flavones |
| Melting Point | Not definitively reported | - |
The crystal and molecular structure of this compound has been determined, providing a solid foundation for its chemical identity.[5]
Synthesis of this compound
The synthesis of flavones, including this compound, is most commonly achieved through the oxidative cyclization of a corresponding chalcone precursor. The following is a detailed, step-by-step methodology based on established synthetic routes for flavones.
Experimental Protocol: Synthesis of this compound
Part 1: Synthesis of 2'-Hydroxy-2,4-dimethoxychalcone (Chalcone Precursor)
-
Reaction Setup: To a solution of 2-hydroxyacetophenone (1 equivalent) and 2,4-dimethoxybenzaldehyde (1 equivalent) in ethanol, add a 50% aqueous solution of potassium hydroxide (KOH) dropwise at room temperature with vigorous stirring.
-
Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid (HCl) until the pH is acidic.
-
Isolation and Purification: The precipitated solid, 2'-Hydroxy-2,4-dimethoxychalcone, is collected by filtration, washed with cold water until neutral, and dried. The crude product can be purified by recrystallization from ethanol.
Part 2: Oxidative Cyclization to this compound
-
Reaction Setup: Dissolve the purified 2'-Hydroxy-2,4-dimethoxychalcone (1 equivalent) in dimethyl sulfoxide (DMSO). To this solution, add a catalytic amount of iodine (I₂).
-
Reaction Conditions: Heat the reaction mixture at 100-120 °C for 2-4 hours. The progress of the cyclization can be monitored by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a solution of sodium thiosulfate to quench the excess iodine.
-
Isolation and Purification: The precipitated solid, this compound, is collected by filtration, washed with water, and dried. The crude flavone can be further purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Caption: Synthesis of this compound via chalcone intermediate.
Biological Activities and Mechanism of Action
While specific biological data for this compound is limited, the activities of related dimethoxyflavone isomers provide valuable insights into its potential pharmacological profile. The primary areas of interest for methoxyflavones are their anti-inflammatory and neuroprotective effects.
Anti-inflammatory Activity
-
Mechanism of Action (Inferred): The anti-inflammatory effects of many flavonoids are mediated through the inhibition of key signaling pathways involved in the inflammatory response. For instance, 7,4'-Dimethoxyflavone has been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[6] This effect is thought to be mediated through the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.[6] It is plausible that this compound shares a similar mechanism of action.
Caption: Proposed inhibition of the NF-κB pathway by this compound.
Neuroprotective Effects
-
Mechanism of Action (Inferred): Studies on 4'-Methoxyflavone and 3',4'-Dimethoxyflavone have demonstrated their ability to protect neurons from cell death induced by various stimuli.[3] A key mechanism identified is the inhibition of parthanatos, a form of programmed cell death, by reducing the overactivation of Poly(ADP-ribose) polymerase-1 (PARP-1).[3] Given the structural similarities, this compound may also exhibit neuroprotective properties through a similar PARP-1 inhibitory mechanism.
Analytical Methods
The identification and quantification of this compound, particularly in complex mixtures like natural product extracts, require robust analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or mass spectrometry (MS) detector is the method of choice for the separation and quantification of flavonoids. A reversed-phase C18 column with a gradient elution of acetonitrile and water (often with a small amount of formic or acetic acid) is typically employed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of methoxyflavones, especially after derivatization to increase their volatility.
-
Mass Spectrometry (MS): Mass spectrometry, particularly high-resolution MS, is crucial for determining the exact mass and molecular formula of the compound. Tandem MS (MS/MS) provides fragmentation patterns that are characteristic of the flavone structure and the positions of the methoxy groups.
Safety and Toxicology
There is currently no comprehensive safety and toxicology data available specifically for this compound. As with any investigational compound, it should be handled with appropriate precautions in a laboratory setting. Researchers should consult the Safety Data Sheet (SDS) for related compounds and conduct a thorough risk assessment before handling.
Conclusion
This compound is a polymethoxyflavonoid with potential for further investigation in the fields of inflammation and neuroprotection. While data specific to this isomer is limited, the established biological activities of related compounds provide a strong rationale for its study. The synthetic route outlined in this guide offers a practical approach for obtaining the compound for research purposes. Further studies are warranted to fully elucidate its pharmacological profile, mechanism of action, and safety.
References
-
Caring Sunshine. (n.d.). Relationship: Inflammation and 7,4-Dimethoxyflavone. Retrieved from [Link]
- Fatokun, A. A., et al. (2013). Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos. British Journal of Pharmacology, 169(8), 1763-1777.
- Navarro-González, I., et al. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King &. PharmacologyOnLine, 3, 444-452.
-
PubChem. (n.d.). 3',4'-Dimethoxyflavone. Retrieved from [Link]
- Fatokun, A. A., Dawson, V. L., & Dawson, T. M. (2014). Parthanatos: mitochondrial dysfunction and neurodegeneration. Journal of Bioenergetics and Biomembranes, 46(1), 15-23.
- Barreca, D., et al. (2020). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. Molecules, 25(3), 668.
-
ResearchGate. (n.d.). Synthesis of 2', 4'-dihydroxy-6'-methoxy-3, 4-methylenedioxydihydrochalcone and 2', 4', 6'-trihydroxy-4-methoxydihydrochalcone. Retrieved from [Link]
- Wallet, J. C., et al. (1993). Crystal and molecular structure of this compound. Journal of Crystallographic and Spectroscopic Research, 23(4), 297-300.
-
PubChem. (n.d.). 7,4'-Dimethoxyflavone. Retrieved from [Link]
-
PubChem. (n.d.). 2',4'-Dimethoxy-3-hydroxyflavone. Retrieved from [Link]
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Methodological & Application
Synthesis of 2',4'-Dimethoxyflavone via Claisen-Schmidt condensation
Application Note: High-Yield Synthesis of 2',4'-Dimethoxyflavone via Claisen-Schmidt Condensation and Oxidative Cyclization
Executive Summary
This application note details a robust, two-stage protocol for the synthesis of This compound (2-(2,4-dimethoxyphenyl)chromen-4-one). This molecule, a polymethoxyflavone found in Citrus species, exhibits significant anti-inflammatory and potential neuroprotective properties.
The synthetic route utilizes the Claisen-Schmidt condensation to generate a chalcone intermediate, followed by an Iodine/DMSO-mediated oxidative cyclization . This method is selected for its operational simplicity, high atom economy, and reproducibility compared to SeO₂ or DDQ oxidation methods.
Chemical Strategy & Mechanism
The synthesis is divided into two thermodynamically distinct stages.
Stage 1: Claisen-Schmidt Condensation
The formation of the chalcone skeleton utilizes a cross-aldol condensation between 2'-hydroxyacetophenone and 2,4-dimethoxybenzaldehyde .
-
Mechanism: Base-catalyzed enolization of the acetophenone is followed by nucleophilic attack on the aldehyde carbonyl. Spontaneous dehydration (E1cB) yields the
-unsaturated ketone (chalcone). -
Key Insight: The ortho-hydroxyl group on the acetophenone is crucial. It acts as a directing group and is essential for the subsequent cyclization step.
Stage 2: Oxidative Cyclization (Iodine/DMSO)
The conversion of 2'-hydroxychalcone to flavone requires oxidative ring closure.
-
Mechanism: Iodine acts as a mild Lewis acid and oxidant. It facilitates the electrophilic attack on the
-unsaturated system, promoting the nucleophilic attack of the phenolic oxygen (Michael-type addition) to form a flavanone intermediate. Subsequent dehydrogenation (oxidation) restores aromaticity, yielding the flavone. -
Why DMSO? DMSO serves as both a polar aprotic solvent and a co-oxidant, stabilizing the transition states and improving yield.
Reaction Pathway Visualization
Figure 1: Synthetic pathway from starting materials to the final flavone core.[1]
Materials & Equipment
| Component | Specification | Role |
| 2'-Hydroxyacetophenone | >98% Purity | A-Ring Precursor |
| 2,4-Dimethoxybenzaldehyde | >98% Purity | B-Ring Precursor |
| Potassium Hydroxide (KOH) | Pellets/Flakes | Base Catalyst |
| Ethanol (EtOH) | Absolute or 95% | Solvent (Stage 1) |
| Iodine (I₂) | Resublimed crystals | Oxidant (Stage 2) |
| Dimethyl Sulfoxide (DMSO) | Anhydrous | Solvent/Co-oxidant |
| Sodium Thiosulfate | 10% Aqueous Sol.[2] | Quenching Agent |
Experimental Protocol
Stage 1: Synthesis of 2'-Hydroxy-2,4-dimethoxychalcone
Protocol:
-
Preparation: In a 250 mL round-bottom flask, dissolve 2'-hydroxyacetophenone (10 mmol, 1.36 g) and 2,4-dimethoxybenzaldehyde (10 mmol, 1.66 g) in Ethanol (20 mL).
-
Catalysis: Add a solution of KOH (50% w/v aqueous, 5 mL) dropwise to the stirring mixture.
-
Observation: The solution will darken immediately, transitioning to a deep orange-red color, indicating the formation of the chalcone anion.
-
-
Reaction: Stir magnetically at Room Temperature (25°C) for 24 hours.
-
Monitoring: Check TLC (Hexane:Ethyl Acetate 7:3). The chalcone typically appears as a bright yellow/orange spot under UV.
-
-
Workup: Pour the reaction mixture into crushed ice (approx. 100 g) containing 10 mL of 10% HCl.
-
Why: Acidification protonates the phenolate, precipitating the neutral chalcone.
-
-
Isolation: Filter the yellow-orange precipitate. Wash with cold water (3 x 20 mL) until the filtrate is neutral.
-
Purification: Recrystallize from hot ethanol.
-
Yield Expectation: 80-90%.
-
Checkpoint: Product must be a yellow/orange solid.
-
Stage 2: Oxidative Cyclization to this compound
Protocol:
-
Setup: In a 100 mL round-bottom flask, dissolve the Chalcone (5 mmol) obtained in Stage 1 in DMSO (10 mL).
-
Oxidation: Add a catalytic amount of Iodine (0.1 mmol, ~25 mg). Note: Some protocols use stoichiometric iodine; however, catalytic iodine in DMSO is often sufficient due to DMSO's regenerative capacity.
-
Cyclization: Heat the mixture to 130°C for 2–4 hours.
-
Monitoring: Monitor by TLC.[3] The disappearance of the chalcone spot and the appearance of a new, blue-fluorescent spot (under UV 365nm) indicates the flavone.
-
-
Quenching: Cool the mixture to room temperature and pour into crushed ice (100 g).
-
Iodine Removal: Add 10% Sodium Thiosulfate solution (20 mL) and stir for 10 minutes.
-
Why: This reduces residual iodine (brown) to iodide (colorless), preventing contamination of the final product.
-
-
Isolation: Extract with Ethyl Acetate (3 x 30 mL) OR filter the precipitate if solid forms immediately.
-
Purification: Recrystallize from Methanol or Acetone/Hexane.
Characterization & Data Analysis
NMR Validation Criteria: To confirm the conversion from Chalcone to Flavone, look for specific signal changes in the ¹H-NMR (DMSO-d₆ or CDCl₃):
| Feature | Chalcone (Precursor) | Flavone (Product) |
| C=C Protons | Two doublets ( | Absent. |
| C3-H Proton | Absent. | Singlet at |
| OH Group | Sharp singlet at | Absent (involved in ring closure). |
| Color | Deep Yellow/Orange. | Pale Yellow/White.[5] |
Structure:
Troubleshooting & Optimization (Self-Validating Systems)
Figure 2: Decision tree for common synthesis issues.
References
-
Claisen-Schmidt Condensation Overview
-
Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. SciSpace. Available at: [Link]
-
-
Oxidative Cyclization Methodology
-
Biological Relevance
-
Compound Data
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Application Notes and Protocols: Investigating the Effect of 2',4'-Dimethoxyflavone on Tyrosinase Activity in B16 Murine Melanoma Cells
Introduction: The Enigma of Flavonoid Methoxylation in Melanogenesis
Melanogenesis, the intricate process of melanin synthesis, is a cornerstone of skin photoprotection. The central orchestrator of this pathway is tyrosinase (TYR), a copper-containing enzyme that catalyzes the initial, rate-limiting steps: the hydroxylation of L-tyrosine to L-DOPA and its subsequent oxidation to dopaquinone.[1] Dysregulation of tyrosinase activity and melanin production can lead to hyperpigmentary disorders such as melasma and age spots, driving significant interest in the discovery of novel modulators.[2]
Flavonoids, a diverse class of plant secondary metabolites, are well-documented for their wide-ranging biological activities, including the inhibition of tyrosinase. Structure-activity relationship studies have consistently highlighted that a specific pattern of hydroxylation, particularly the presence of a 2,4-dihydroxy moiety, is critical for potent, direct inhibition of the tyrosinase enzyme.[3] This has positioned hydroxylated flavonoids and related chalcones as promising candidates for skin-lightening agents.
However, the bioactivity of flavonoids can be dramatically altered by substituting these critical hydroxyl groups with methoxy groups. This application note focuses on 2',4'-Dimethoxyflavone , a flavonoid where the key hydroxyl positions are methoxylated. The effect of this substitution is not immediately predictable. While it may negate direct enzyme inhibition, it could also enhance cell permeability, alter metabolic stability, or engage different cellular signaling pathways. Intriguingly, the related compound 5,7-dimethoxyflavone has been shown to increase melanin content in B16F10 melanoma cells by upregulating the cAMP signaling pathway, challenging the assumption that all flavonoids are melanogenesis inhibitors.[4]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to systematically investigate the effect of this compound on tyrosinase activity and melanogenesis in the B16 murine melanoma cell model. We provide a logical workflow and detailed, self-validating protocols to dissect the compound's potential cytotoxic effects, its impact on melanin production and cellular tyrosinase activity, and its influence on the core melanogenesis signaling cascade.
Experimental Design: A Stepwise Investigative Workflow
A systematic approach is crucial to unambiguously characterize the effects of this compound. The following workflow ensures that each step logically informs the next, from establishing a safe dose range to elucidating the molecular mechanism.
Figure 1: Investigative Workflow. A phased approach to characterize the effects of this compound.
Part 1: Foundational Protocols - Cell Culture and Viability
The first critical step is to determine the concentration range of this compound that can be used in cell-based assays without inducing cytotoxicity. The MTT assay is a reliable method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6]
Protocol 1.1: B16-F10 Murine Melanoma Cell Culture
Rationale: B16-F10 cells are a well-established and robust model for studying melanogenesis due to their ability to produce melanin and express the necessary enzymatic machinery.[7] Consistent culture technique is paramount for reproducible results.
-
1. Culture Medium: Prepare RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
2. Cell Maintenance: Culture cells in a T-75 flask at 37°C in a humidified atmosphere of 5% CO₂.
-
3. Passaging: When cells reach 80-90% confluency, aspirate the medium, wash once with Phosphate-Buffered Saline (PBS), and detach using 0.25% Trypsin-EDTA for 2-3 minutes. Neutralize trypsin with fresh culture medium and re-seed at a 1:3 to 1:4 ratio.
-
4. Compound Preparation: Prepare a 100 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Subsequent dilutions should be made in culture medium, ensuring the final DMSO concentration in all wells (including vehicle controls) does not exceed 0.1% to avoid solvent-induced toxicity.
Protocol 1.2: MTT Assay for Cell Viability
Rationale: This protocol establishes the dose-response curve for this compound's effect on B16-F10 cell viability. This is a self-validating step; subsequent functional assays are only meaningful if performed at non-cytotoxic concentrations.
-
1. Seeding: Seed B16-F10 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours.
-
2. Treatment: Replace the medium with 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (0.1% DMSO) and a positive control for toxicity (e.g., 10% DMSO).
-
3. Incubation: Incubate the plate for 48-72 hours, consistent with the duration of the planned functional assays.
-
4. MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[6]
-
5. Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
6. Measurement: Read the absorbance at 570 nm using a microplate reader.
-
7. Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
| Treatment Group | Concentration (µM) | Absorbance (570 nm) | % Viability (Relative to Vehicle) |
| Untreated Control | 0 | e.g., 0.850 | 100.0% |
| Vehicle (0.1% DMSO) | 0 | e.g., 0.845 | 100.0% |
| This compound | 1 | e.g., 0.840 | ~99.4% |
| This compound | 10 | e.g., 0.835 | ~98.8% |
| This compound | 25 | e.g., 0.820 | ~97.0% |
| This compound | 50 | e.g., 0.790 | ~93.5% |
| This compound | 100 | e.g., 0.650 | ~76.9% |
| Positive Control (10% DMSO) | N/A | e.g., 0.050 | ~5.9% |
| Table 1: Example Data Structure for MTT Assay. |
Part 2: Functional Assays - Melanin and Tyrosinase Activity
Using the non-toxic concentration range determined from the MTT assay, the next phase is to directly measure the functional impact of this compound on melanogenesis.
Protocol 2.1: Cellular Melanin Content Assay
Rationale: This assay provides a direct quantification of the end-product of the melanogenesis pathway. It is the primary indicator of whether the compound has a pro- or anti-melanogenic effect.
-
1. Seeding and Treatment: Seed B16-F10 cells in a 6-well plate at a density of 1.25 x 10⁵ cells/well.[8] After 24 hours, treat the cells with non-toxic concentrations of this compound for 72 hours. To stimulate melanin production, cells can be co-treated with an inducer like α-Melanocyte-Stimulating Hormone (α-MSH, 100 nM). Include a known inhibitor (e.g., Kojic Acid, 200 µM) as a positive control.
-
2. Cell Lysis: Wash cells with PBS and harvest by scraping. Pellet the cells by centrifugation (3,000 x g for 5 min).
-
3. Melanin Solubilization: Discard the supernatant and dissolve the cell pellet in 200 µL of 1 N NaOH containing 10% DMSO by heating at 80°C for 1 hour.
-
4. Quantification: Transfer 150 µL of the lysate to a 96-well plate and measure the absorbance at 405 nm. A standard curve can be generated using synthetic melanin to quantify the melanin content.
-
5. Normalization: In a parallel plate, determine the total protein concentration using a BCA or Bradford assay to normalize the melanin content per milligram of protein.
Protocol 2.2: Cellular Tyrosinase Activity Assay
Rationale: This assay measures the activity of the rate-limiting enzyme, tyrosinase, within the cell lysate. This helps determine if the observed change in melanin content is due to a direct or indirect effect on the enzyme's function.
-
1. Cell Lysate Preparation: Seed and treat cells as described in Protocol 2.1. After treatment, wash cells with ice-cold PBS and lyse them in 100 µL of lysis buffer (50 mM sodium phosphate buffer, pH 6.8, containing 1% Triton X-100 and a protease inhibitor cocktail).
-
2. Lysate Clarification: Freeze-thaw the lysates once, then centrifuge at 12,000 rpm for 30 minutes at 4°C to pellet cell debris.[9]
-
3. Activity Measurement: In a 96-well plate, mix 80 µL of the clarified cell lysate (supernatant) with 20 µL of 10 mM L-DOPA solution.
-
4. Kinetic Reading: Immediately measure the absorbance at 475 nm every 10 minutes for 1 hour at 37°C.[9] The rate of dopachrome formation is indicative of tyrosinase activity.
-
5. Normalization: Normalize the tyrosinase activity to the total protein concentration of the lysate.
| Treatment Group | Concentration (µM) | Normalized Melanin Content (%) | Normalized Tyrosinase Activity (%) |
| Vehicle Control | 0 | 100 | 100 |
| This compound | e.g., 10 | Hypothetical Value | Hypothetical Value |
| This compound | e.g., 25 | Hypothetical Value | Hypothetical Value |
| This compound | e.g., 50 | Hypothetical Value | Hypothetical Value |
| Kojic Acid (Positive Control) | e.g., 200 | ~45% | ~55% |
| Table 2: Example Data Structure for Functional Assays. |
Part 3: Mechanistic Investigation - Signaling Pathway Analysis
If the functional assays reveal a significant change in melanin content and tyrosinase activity, the final phase is to investigate the underlying molecular mechanism by examining the key regulatory proteins in the melanogenesis signaling pathway.
The cAMP/CREB/MITF Signaling Pathway
The canonical pathway for melanogenesis stimulation involves the activation of the Melanocortin 1 Receptor (MC1R) by α-MSH, leading to increased intracellular cyclic AMP (cAMP). This activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP Response Element-Binding protein (CREB). Phosphorylated CREB (p-CREB) translocates to the nucleus and promotes the transcription of the Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanocyte differentiation and function. MITF then binds to the promoters of melanogenic genes, including Tyrosinase (TYR) and Tyrosinase-Related Protein 1 (TRP-1), to drive their expression.
Figure 2: Core Melanogenesis Signaling Pathway. Potential points of modulation by this compound.
Protocol 3.1: Western Blot Analysis
Rationale: Western blotting allows for the semi-quantitative analysis of key protein expression levels. By measuring p-CREB, MITF, and Tyrosinase, we can determine if this compound acts upstream in the signaling cascade or affects the expression of the terminal enzyme.
-
1. Lysate Preparation: Seed and treat B16-F10 cells in 60 mm dishes as described in Protocol 2.1. After treatment (a 24-48 hour time point is often sufficient for signaling changes), lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
2. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
3. SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
4. Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Rabbit anti-p-CREB (Ser133)
-
Rabbit anti-CREB
-
Rabbit anti-MITF
-
Rabbit anti-Tyrosinase (TYR)
-
Mouse anti-β-actin (as a loading control)
-
-
5. Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.
-
6. Densitometry: Quantify the band intensity using software like ImageJ. Normalize the intensity of target proteins to the β-actin loading control. For p-CREB, normalize to the total CREB level.
Summary and Interpretation of Potential Outcomes
-
Scenario 1: Inhibition of Melanogenesis. If this compound decreases melanin content, the subsequent assays will reveal the mechanism. A corresponding decrease in cellular tyrosinase activity and reduced expression of TYR, MITF, and p-CREB would suggest the compound acts as a signaling inhibitor, suppressing the entire pathway. A decrease in tyrosinase activity without a change in protein expression would point towards direct enzyme inhibition or post-translational modification.
-
Scenario 2: Induction of Melanogenesis. If this compound increases melanin content, this would parallel the findings for 5,7-dimethoxyflavone.[4] In this case, an increase in cellular tyrosinase activity would be expected, likely accompanied by an upregulation of p-CREB, MITF, and TYR protein expression, confirming its role as a signaling activator.
-
Scenario 3: No Effect. If no significant change in melanin content is observed at non-toxic concentrations, the compound can be concluded to be inactive in this model system under the tested conditions.
This structured, hypothesis-driven approach provides a robust framework for characterizing novel compounds like this compound, ensuring that the resulting data is both reliable and mechanistically insightful for applications in dermatology, cosmetology, and pharmacology.
References
-
Masamoto, Y., et al. (2004). Mushroom tyrosinase inhibitory activity of esculetin isolated from the bark of Euphorbia lathyris L. Bioscience, Biotechnology, and Biochemistry, 68(3), 631-634. [Link]
-
Kim, D., et al. (2018). A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells. International Journal of Molecular Sciences, 19(10), 3229. [Link]
-
Loquat Flower Isolate Inhibits Tyrosinase Activity and Melanin Synthesis in B16 Cells. (2024). MDPI. [Link]
-
Lee, S. Y., et al. (2006). Inhibition of tyrosinase activity and melanine pigmentation by 2-hydroxytyrosol. Food Chemistry, 99(2), 330-335. [Link]
-
Eom, S. J., et al. (2024). Skin Improvement Effects of Ultrasound-Enzyme-Treated Collagen Peptide Extracts from Flatfish (Paralichthys olivaceus) Skin in an In Vitro Model. International Journal of Molecular Sciences, 25(16), 8788. [Link]
-
Li, J., et al. (2025). Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs: In Vitro and In Vivo Insights. Molecules, 30(2), 488. [Link]
-
Ni-Ni, T., et al. (2007). Effects of Quercetin on Mushroom Tyrosinase and B16-F10 Melanoma Cells. Molecules, 12(5), 1045-1057. [Link]
-
Chan, E., et al. (2011). Optimization and validation of a cell-based tyrosinase assay for screening of tyrosinase inhibitors. Journal of Universiti Malaya Medical Centre, 14(1). [Link]
-
Kim, Y. J., et al. (2005). 4,4'-dihydroxybiphenyl as a new potent tyrosinase inhibitor. Biological & Pharmaceutical Bulletin, 28(2), 323-327. [Link]
-
Cho, Y., et al. (2009). Mechanisms of melanogenesis inhibition by 2,5-dimethyl-4-hydroxy-3(2H)-furanone. British Journal of Dermatology, 161(2), 292-300. [Link]
-
Water Soluble Curcumin With Alkylsulfonate Moiety: Synthesis, And Anticancer Efficacy. (2022). ResearchGate. [Link]
-
Western blot analysis of tyrosinase for B16F10 cells. (2012). ResearchGate. [Link]
-
Kim, M., et al. (2018). JNK suppresses melanogenesis by interfering with CREB-regulated transcription coactivator 3-dependent MITF expression. Theranostics, 8(18), 4941-4955. [Link]
-
Lee, J. H., et al. (2020). Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways. International Journal of Molecular Sciences, 21(8), 2686. [Link]
-
Lee, J., et al. (2011). 5,7-dimethoxyflavone induces melanogenesis in B16F10 melanoma cells through cAMP-dependent signalling. Experimental Dermatology, 20(9), 769-771. [Link]
-
Chang, T. S. (2012). Natural Melanogenesis Inhibitors Acting Through the Down-Regulation of Tyrosinase Activity. Materials, 5(9), 1661-1685. [Link]
-
Zhang, X., et al. (2009). Inhibitory Effect of 2,4,2′,4′-Tetrahydroxy-3-(3-methyl-2-butenyl)-chalcone on Tyrosinase Activity and Melanin Biosynthesis. Biological & Pharmaceutical Bulletin, 32(1), 86-90. [Link]
-
cAMP, CREB, SOX9, and MITF signaling pathway for melanogenesis. (2023). ResearchGate. [Link]
-
Kim, H. Y., et al. (2012). Down-regulation of tyrosinase, TRP-1, TRP-2 and MITF expressions by citrus press-cakes in murine B16 F10 melanoma. Asian Pacific Journal of Tropical Biomedicine, 2(8), 613-617. [Link]
-
D'Mello, S. A., et al. (2016). Signaling Pathways in Melanogenesis. International Journal of Molecular Sciences, 17(7), 1144. [Link]
-
Chang, T. S. (2009). An Updated Review of Tyrosinase Inhibitors. International Journal of Molecular Sciences, 10(6), 2440-2475. [Link]
-
Has anyone measure melanin content in in vitro cell culture? (2020). ResearchGate. [Link]
-
Main activators of the melanogenesis pathways. (2024). ResearchGate. [Link]
-
Effects of pine needle essential oil on melanin synthesis in B16F10 cells and its mechanism. (2025). Spandidos Publications. [Link]
-
Nerya, O., et al. (2004). Synthesis and evaluation of 2',4',6'-trihydroxychalcones as a new class of tyrosinase inhibitors. Bioorganic & Medicinal Chemistry, 12(12), 3173-3181. [Link]
-
Analysis of B16–F10 cell viability by MTT assay with treatments after... (2021). ResearchGate. [Link]
-
Lin, V. C., et al. (2017). The roles of Microphthalmia Transcription Factor and pigmentation in melanoma. Signal Transduction and Targeted Therapy, 2, 17042. [Link]
-
Lee, J., et al. (2011). 5,7-dimethoxyflavone induces melanogenesis in B16F10 melanoma cells through cAMP-dependent signalling. Experimental Dermatology, 20(9), 769-771. [Link]
-
Corre, S., et al. (2020). Melanogenesis and Melasma Treatment. Cosmetics, 7(3), 55. [Link]
-
The Cell Survival of F10B16 Melanoma and 4T1 Breast Adenocarcinoma Irradiated to Gamma Radiation Using the MTT Assay Based on Two Different Calculation Methods. (2013). Iranian Journal of Medical Physics, 10(2), 93-102. [Link]
-
Choi, H., et al. (2015). p21-Activated Kinase 4 Critically Regulates Melanogenesis via Activation of the CREB/MITF and β-Catenin/MITF Pathways. Journal of Investigative Dermatology, 135(5), 1385-1394. [Link]
-
Kubo, I., & Kinst-Hori, I. (2007). Effects of Quercetin on Mushroom Tyrosinase and B16-F10 Melanoma Cells. Molecules, 12(5), 1045-1057. [Link]
-
Key Points for Culturing B16 Cell Line. (2024). Procell. [Link]
-
Melanin content assay. (2010). Anand Sitaram. [Link]
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- 9. Thiosemicarbazones with tyrosinase inhibitory activity - MedChemComm (RSC Publishing) [pubs.rsc.org]
Western blot analysis of TRP-1 and TRP-2 expression with 2',4'-Dimethoxyflavone
Application Note: High-Resolution Western Blot Analysis of TRP-1 and TRP-2 Modulation by 2',4'-Dimethoxyflavone
Abstract
This application note details a rigorous protocol for evaluating the melanogenic regulatory properties of This compound (2',4'-DMF) in B16F10 murine melanoma cells. While various flavonoids (e.g., 5,7-dimethoxyflavone) are known to modulate the Microphthalmia-associated Transcription Factor (MITF) pathway, the specific positional isomerism of 2',4'-DMF warrants precise investigation to distinguish between melanogenic induction (tanning potential) and inhibition (whitening potential). This guide focuses on the immunodetection of the downstream enzymatic effectors Tyrosinase-Related Protein-1 (TRP-1) and Tyrosinase-Related Protein-2 (TRP-2/Dct) , providing critical technical insights into solubilizing melanosomal membrane proteins and resolving glycosylated isoforms.
Scientific Background & Mechanism
2.1 The Melanogenic Axis Melanogenesis is a complex biochemical cascade regulated primarily by the cAMP/PKA/CREB signaling pathway, which culminates in the expression of MITF . MITF acts as the master transcriptional regulator, binding to the M-box within the promoters of the tyrosinase gene family:
-
Tyrosinase (TYR): The rate-limiting enzyme.
-
TRP-2 (Dct): Catalyzes the tautomerization of DOPAchrome to DHICA.
-
TRP-1 (Tyrp1): Oxidizes DHICA to indole-5,6-quinone carboxylic acid.
2.2 Why this compound?
Methoxy-substituted flavonoids often exhibit superior metabolic stability and cellular permeability compared to their hydroxylated counterparts. Structural analogs like 5,7-dimethoxyflavone have been shown to upregulate melanogenesis via cAMP signaling [1], whereas other chalcone derivatives (e.g., 2'-hydroxy-2,4'-dimethoxychalcone) may inhibit the pathway via Akt/GSK-3
2.3 Signaling Pathway Visualization The following diagram illustrates the potential entry points for 2',4'-DMF modulation within the melanogenic pathway.
Caption: Putative mechanism of action showing the cAMP-MITF axis regulating TRP-1/2 expression.
Experimental Design & Pre-Validation
Before Western blotting, ensure non-cytotoxic concentrations are used.
-
Cell Line: B16F10 Murine Melanoma cells (ATCC CRL-6475).
-
Culture Media: DMEM + 10% FBS + 1% Pen/Strep.
-
Cytotoxicity Assay: MTT or CCK-8 assay is mandatory .
-
Recommendation: Test 2',4'-DMF at 1, 5, 10, 25, and 50
M. Select the highest concentration with >90% cell viability.
-
-
Treatment Duration:
-
48 - 72 Hours: Required for TRP-1/TRP-2 protein level changes (these are structural enzymes with moderate turnover).
-
1 - 3 Hours: For upstream signaling (p-CREB, p-AKT, p-ERK).[1]
-
Detailed Protocol: Western Blotting
Phase 1: Cell Lysis & Protein Extraction (Critical)
TRP-1 and TRP-2 are transmembrane glycoproteins located in the melanosome. Incomplete solubilization is the #1 cause of poor signal.
-
Harvest: Wash cells 2x with ice-cold PBS.
-
Lysis Buffer: Use RIPA Buffer (Radioimmunoprecipitation Assay) rather than NP-40 alone, as the SDS/Deoxycholate is needed to strip the melanosomal membrane.
-
Composition: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS.
-
Additives: Add Protease Inhibitor Cocktail (1:100) and Phosphatase Inhibitor (if checking p-CREB) immediately before use.
-
-
Incubation: Add 100
L buffer per cells. Incubate on ice for 30 minutes with vortexing every 10 minutes. -
Clarification: Centrifuge at 14,000 x g for 20 minutes at 4°C. Collect supernatant.
-
Note: Do not discard the pellet immediately; if signal is absent, the protein may be in the insoluble fraction (requires sonication).
-
Phase 2: Electrophoresis (SDS-PAGE)
-
Quantification: BCA Protein Assay (Thermo Pierce). Normalize samples to 20-30
g total protein. -
Denaturation: Mix with 4X Laemmli Buffer (containing
-mercaptoethanol). Heat at 95°C for 5 minutes .-
Technical Insight: TRP proteins are heavily glycosylated. Heating helps linearize them, but excessive boiling (>10 min) can cause aggregation.
-
-
Gel Percentage: Use 10% SDS-PAGE gels. TRP-1 is ~75 kDa; TRP-2 is ~59-75 kDa.
Phase 3: Transfer & Blocking
-
Transfer: Wet transfer to PVDF membrane (0.45
m) is preferred over Nitrocellulose for hydrophobic melanosomal proteins.-
Condition: 100V for 90 mins (cold room) or 250mA constant current.
-
-
Blocking: 5% Non-fat Dry Milk in TBST (Tris-Buffered Saline + 0.1% Tween-20) for 1 hour at Room Temperature (RT).
-
Why Milk? BSA is preferred for phosphoproteins (p-CREB), but Milk gives cleaner backgrounds for TRP-1/2 structural proteins.
-
Phase 4: Immunodetection
| Target | Primary Antibody (Recommended) | Dilution | Incubation | MW (kDa) | Notes |
| TRP-1 | Rabbit anti-TRP1 (e.g., Abcam ab178676 or Santa Cruz sc-25543) | 1:1000 | O/N @ 4°C | ~75 | Often appears as a doublet (mature/immature glycosylation). |
| TRP-2 | Rabbit anti-TRP2 (e.g., Santa Cruz sc-25544 or Abcam ab74073) | 1:500 - 1:1000 | O/N @ 4°C | ~59-75 | Highly sensitive to glycosylation state. |
| Mouse anti- | 1:5000 | 1h @ RT | 42 | Loading Control. |
-
Secondary Antibody: HRP-conjugated Goat Anti-Rabbit/Mouse (1:5000) for 1h at RT.
-
Washing: 3 x 10 min in TBST. Aggressive washing reduces background from the high-affinity primary antibodies.
Workflow Visualization
Caption: Step-by-step workflow for evaluating 2',4'-DMF effects on melanogenic proteins.
Data Analysis & Interpretation
6.1 Densitometry Use ImageJ or similar software.
-
Invert image.
-
Subtract background.
-
Calculate Area Under Curve (AUC) for TRP bands.
-
Normalize:
. -
Calculate Fold Change relative to Control (0
M DMF).
6.2 Expected Outcomes
-
Scenario A (Induction/Tanning): If 2',4'-DMF mimics 5,7-dimethoxyflavone, expect dose-dependent increase in TRP-1 and TRP-2 bands, correlating with increased melanin content [1].
-
Scenario B (Inhibition/Whitening): If 2',4'-DMF acts like hydroxylated chalcones, expect decreased band intensity, often mediated by AKT activation and GSK-3
phosphorylation (inhibiting MITF) [2].
6.3 Troubleshooting "Smears" TRP-1 and TRP-2 are glycoproteins.
-
Sharp Band: Represents the immature, ER-resident form.
-
Higher MW Smear/Doublet: Represents the mature, Golgi-processed form (complex glycosylation).
-
Analysis Tip: Quantify the total signal (both bands) to assess total protein expression.
References
-
Kim, M. Y., et al. (2011). 5,7-Dimethoxyflavone induces melanogenesis in B16F10 melanoma cells through cAMP-dependent signalling. Experimental Dermatology.
-
Kim, J. H., et al. (2019). Insights on the Anti-Inflammatory and Anti-Melanogenic Effects of 2'-Hydroxy-2,6'-dimethoxychalcone in RAW 264.7 and B16F10 Cells. Molecules.
-
Bio-Rad Laboratories. (n.d.). General Protocol for Western Blotting. Bio-Rad Tech Support.
-
Abcam. (n.d.). Western blot protocol - Lysate Preparation. Abcam Protocols.
Sources
Application Note: A Framework for In Vitro Cytotoxicity Profiling of 2',4'-Dimethoxyflavone Against Malignant Melanoma
Introduction: The Therapeutic Potential of Methoxyflavones in Oncology
Flavonoids, a diverse group of polyphenolic compounds found in plants, are increasingly recognized for their potential as anticancer agents.[1] Their mechanism of action is often multifaceted, involving the modulation of various cellular signaling pathways that govern cell proliferation, survival, and apoptosis.[2] Within this class, methoxyflavones—flavonoids containing one or more methoxy groups—have garnered significant interest due to their enhanced metabolic stability and membrane permeability, which can lead to improved bioavailability and efficacy.[1]
2',4'-Dimethoxyflavone is one such methoxyflavone that presents a promising scaffold for anticancer drug development. While the broader class of flavonoids has been studied for its effects on various cancers, the specific cytotoxic potential of this compound against malignant melanoma remains an area of active investigation. Melanoma is a particularly aggressive form of skin cancer characterized by high metastatic potential and resistance to conventional therapies, underscoring the urgent need for novel therapeutic agents.[3]
This application note provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the in vitro cytotoxicity of this compound on melanoma cells. We will detail a logical, multi-assay approach to not only quantify the cytotoxic effects but also to elucidate the underlying mechanisms of action, with a focus on key signaling pathways implicated in melanoma progression.
Scientific Rationale: Targeting Key Survival Pathways in Melanoma
The rationale for investigating this compound as a potential anti-melanoma agent is grounded in the established role of key signaling pathways that are frequently dysregulated in this cancer. Two of the most critical pathways are the PI3K/Akt/mTOR and the MAPK/ERK pathways.
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[4] Its aberrant activation is a common feature in many cancers, including melanoma, and contributes to therapeutic resistance.[4] Flavonoids have been shown to inhibit this pathway at various nodes, thereby inducing apoptosis and halting cancer cell proliferation.[5]
The MAPK/ERK pathway is also a crucial signaling cascade in melanoma, with hyper-activation observed in over 90% of cases, often driven by mutations in BRAF or NRAS.[6] This pathway plays a pivotal role in promoting melanocyte proliferation and survival.[6] Flavonoids have demonstrated the ability to modulate the MAPK pathway, making it a plausible target for this compound.[7][8]
Therefore, a systematic investigation into the effects of this compound on melanoma cell viability, coupled with an analysis of its impact on these key signaling pathways, will provide a robust assessment of its therapeutic potential.
Experimental Workflow for Cytotoxicity Profiling
The following experimental workflow provides a structured approach to evaluate the in vitro cytotoxicity of this compound on melanoma cells.
Caption: A phased experimental workflow for the comprehensive in vitro cytotoxicity testing of this compound on melanoma cells.
Detailed Protocols
Cell Culture and Compound Preparation
1.1. Melanoma Cell Line Maintenance:
-
Recommended Cell Lines: A375 (human malignant melanoma) or B16-F10 (murine melanoma).[9][10] The choice of cell line should be based on the specific research question and the availability of molecular characterization data (e.g., BRAF mutation status).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.
1.2. Preparation of this compound Stock Solution:
-
Solvent: Dissolve this compound in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 100 mM).
-
Storage: Aliquot the stock solution and store at -20°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh dilutions of the stock solution in complete culture medium immediately before each experiment. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Phase 1: Primary Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Seed melanoma cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and treat the cells with various concentrations of the compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) and a vehicle control (medium with 0.1% DMSO).
-
Incubate for 24, 48, and 72 hours.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
| Treatment Group | Concentration (µM) | Absorbance (570 nm) | % Viability |
| Vehicle Control | 0 | 1.25 | 100% |
| 2',4'-DMF | 10 | 1.05 | 84% |
| 2',4'-DMF | 25 | 0.68 | 54.4% |
| 2',4'-DMF | 50 | 0.35 | 28% |
| 2',4'-DMF | 100 | 0.15 | 12% |
Table 1: Example data from an MTT assay for the determination of the IC50 value of this compound (2',4'-DMF) on melanoma cells after 48 hours of treatment.
Phase 2: Confirmation of Cytotoxicity and Mode of Cell Death
3.1. LDH Cytotoxicity Assay: The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Protocol:
-
Seed and treat cells with this compound at concentrations around the predetermined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 and 48 hours.
-
Include a low control (untreated cells) and a high control (cells treated with a lysis buffer to induce maximum LDH release).
-
Carefully collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.[5]
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate the percentage of cytotoxicity based on the LDH release relative to the low and high controls.
3.2. Annexin V/Propidium Iodide (PI) Apoptosis Assay: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes.
Protocol:
-
Treat melanoma cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubate in the dark for 15-20 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
| Cell Population | Annexin V-FITC | Propidium Iodide | Interpretation |
| Viable | - | - | Healthy Cells |
| Early Apoptotic | + | - | Apoptosis Induction |
| Late Apoptotic/Necrotic | + | + | Advanced Apoptosis/Necrosis |
| Necrotic | - | + | Primary Necrosis |
Table 2: Interpretation of results from the Annexin V/PI apoptosis assay.
Phase 3: Mechanistic Insights
4.1. Cell Cycle Analysis: This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and can reveal cell cycle arrest induced by the test compound.
Protocol:
-
Treat cells with this compound at its IC50 concentration for 24 hours.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the fixed cells with PBS.
-
Treat the cells with RNase A to remove RNA.
-
Stain the cellular DNA with Propidium Iodide.
-
Analyze the DNA content by flow cytometry.
4.2. Western Blot Analysis of Signaling Pathways: This technique is used to detect and quantify the expression levels of specific proteins, allowing for the investigation of the compound's effect on signaling pathways.
Caption: Proposed inhibitory action of this compound on the PI3K/Akt and MAPK/ERK signaling pathways in melanoma cells.
Protocol:
-
Treat melanoma cells with this compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).
-
Lyse the cells and determine the total protein concentration using a BCA protein assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key proteins in the PI3K/Akt pathway (e.g., p-Akt, Akt, p-mTOR, mTOR) and the MAPK/ERK pathway (e.g., p-ERK, ERK).
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
Conclusion and Future Directions
This application note outlines a systematic and robust methodology for the in vitro evaluation of this compound's cytotoxic effects on melanoma cells. By following this phased approach, researchers can obtain comprehensive data on the compound's potency (IC50), its mode of action (apoptosis vs. necrosis), and its impact on key oncogenic signaling pathways.
Positive and compelling results from these in vitro studies would provide a strong rationale for advancing this compound into more complex preclinical models, such as 3D spheroid cultures and in vivo animal studies, to further assess its therapeutic potential for the treatment of malignant melanoma.
References
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Arozarena, I., & Wellbrock, C. (2019). The Complexity of the ERK/MAP-Kinase Pathway and the Treatment of Melanoma Skin Cancer. Frontiers in Cell and Developmental Biology, 7, 165. [Link]
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Topcu, G., & Tunc, T. (2020). In Vitro Evaluation of Cytotoxic and Pro-Apoptotic Effects of Hesperidin Alone and in Combination with Cisplatin on Human Malignant Melanoma Cell Line (A431). Molecules, 25(19), 4427. [Link]
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Abd, A. H., Kadhim, E. J., & Mahmood, M. (2023). MTT Assay protocol. F1000Research, 12, 193. [Link]
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Jia, Y., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 12, 819618. [Link]
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Chebil, L., et al. (2022). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 27(19), 6299. [Link]
-
Tuli, H. S., et al. (2022). An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway. Frontiers in Pharmacology, 13, 997873. [Link]
-
Ponte, L. G. S., et al. (2021). The Hallmarks of Flavonoids in Cancer. Molecules, 26(8), 2326. [Link]
-
Wang, Y., et al. (2020). Flavonoids Regulate Inflammation and Oxidative Stress in Cancer. Oxidative Medicine and Cellular Longevity, 2020, 5452714. [Link]
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Almalki, S. G., et al. (2023). Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients. EPMA Journal, 14(2), 205-227. [Link]
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Lee, E. R., & Kim, J. Y. (2022). Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer. International Journal of Molecular Sciences, 23(18), 10839. [Link]
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Singh, R., & Kumar, S. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(21), e3046. [Link]
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University of Wisconsin Carbone Cancer Center. (n.d.). Cell Cycle Analysis. [Link]
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Smalley, K. S. M. (2010). Modeling Melanoma In Vitro and In Vivo. Cell Cycle, 9(12), 2265-2272. [Link]
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Bio-protocol. (n.d.). BCA (Bicinchoninic Acid) Protein Assay. [Link]
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Yao, Z., et al. (2007). In vitro cytotoxicity of B16.F10 murine melanoma cells induced by carboxy region Vpr peptides. Cancer Letters, 257(1), 114-124. [Link]
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Varricchio, C., et al. (2019). Phytochemicals as Immunomodulatory Agents in Melanoma. International Journal of Molecular Sciences, 20(15), 3787. [Link]
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Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 111, 28.6.1-28.6.11. [Link]
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Anisimov, A. A., et al. (2024). Human Metastatic Melanoma Cell Lines Panel for In Vitro and In Vivo Investigations. International Journal of Molecular Sciences, 25(2), 868. [Link]
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Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]
-
Pierce. (n.d.). Pierce BCA Protein Assay Protocol. [Link]
-
The Francis Crick Institute. (2023, January 17). Cell Cycle Analysis By Flow Cytometry [Video]. YouTube. [Link]
-
Sae-wong, C., et al. (2011). Simultaneous quantitative analysis of 12 methoxyflavones with melanogenesis inhibitory activity from the rhizomes of Kaempferia parviflora. Journal of Pharmaceutical and Biomedical Analysis, 56(3), 511-518. [Link]
-
Public Health England. (n.d.). Unique melanoma cell lines available from ECACC – The FM series. [Link]
-
Lee, J., et al. (2011). 5,7-dimethoxyflavone induces melanogenesis in B16F10 melanoma cells through cAMP-dependent signalling. Experimental Dermatology, 20(9), 762-764. [Link]
-
Rockland Immunochemicals Inc. (n.d.). Tips for Culturing Human Melanoma Cell Lines. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in 2',4'-Dimethoxyflavone Chemical Synthesis
Welcome to the technical support center for the synthesis of 2',4'-Dimethoxyflavone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you optimize your synthetic protocols and achieve higher yields and purity.
Introduction to this compound Synthesis
This compound is a methylated flavone that has garnered interest for its potential biological activities. Its synthesis is a multi-step process that requires careful control of reaction conditions to maximize yield and minimize the formation of byproducts. The most common synthetic routes involve the formation of a chalcone intermediate followed by cyclization, or the Baker-Venkataraman rearrangement. This guide will focus on troubleshooting and optimizing these common pathways.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format, providing explanations and actionable solutions.
Problem 1: Low or no yield of the desired this compound.
-
Question: I am following a standard protocol for the synthesis of this compound, but my yield is consistently low or I am not getting any product. What could be the issue?
-
Answer: Low or no yield in flavone synthesis can stem from several factors, often related to the quality of reagents, reaction conditions, or the specific synthetic route chosen. Here’s a breakdown of potential causes and solutions:
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Poor Quality of Starting Materials: The purity of your starting materials, such as 2,4-dihydroxyacetophenone and 4-methoxybenzoyl chloride (for the Baker-Venkataraman route) or 4-methoxybenzaldehyde (for the chalcone route), is critical. Impurities can interfere with the reaction.
-
Solution: Ensure your starting materials are of high purity. If necessary, purify them by recrystallization or distillation before use.
-
-
Inefficient O-methylation: If you are synthesizing this compound from a dihydroxy precursor, the O-methylation step might be incomplete.
-
Solution: Ensure you are using an appropriate methylating agent (e.g., dimethyl sulfate, methyl iodide) and a suitable base (e.g., K2CO3, NaH) in an anhydrous solvent. Monitor the reaction by TLC to ensure complete methylation. Incomplete methylation will result in a mixture of mono- and di-methylated products, complicating purification and lowering the yield of the desired product.
-
-
Suboptimal Reaction Conditions for Cyclization: The cyclization of the chalcone intermediate to the flavone is a critical step.[1]
-
Solution: For the oxidative cyclization of a 2'-hydroxychalcone, the choice of oxidizing agent and solvent system is crucial. A common and effective system is iodine in DMSO.[2] Ensure the reaction is heated appropriately to facilitate cyclization. For the Baker-Venkataraman rearrangement, the choice of base and solvent is key.[3] Anhydrous conditions are essential to prevent hydrolysis of the ester intermediate.[3]
-
-
Decomposition of Product: Flavones can be sensitive to harsh reaction conditions. Prolonged reaction times or excessively high temperatures can lead to decomposition.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, work up the reaction promptly. Consider using milder reaction conditions if decomposition is suspected.
-
-
Problem 2: Formation of significant side products.
-
Question: My reaction mixture shows multiple spots on TLC, and after work-up, I have a mixture of products that is difficult to separate. What are these side products and how can I minimize them?
-
Answer: The formation of side products is a common challenge in flavone synthesis. The primary culprits are often flavanones and aurones.[4][5]
-
Flavanone Formation: Flavanones are isomers of flavones and can be formed as intermediates or byproducts.[4][5] In some cases, the cyclization of the chalcone may stop at the flavanone stage without subsequent oxidation to the flavone.
-
Solution: Ensure your oxidative cyclization conditions are robust enough to convert the flavanone intermediate to the flavone. This may involve using a stronger oxidizing agent or optimizing the reaction time and temperature.
-
-
Aurone Formation: Aurones are another class of flavonoid isomers that can form under certain basic conditions.
-
Solution: The choice of base can significantly influence the formation of aurones.[4] Milder bases may be less prone to promoting aurone formation. Careful control of reaction temperature is also important.
-
-
Incomplete Reactions: Unreacted starting materials or intermediates will also contribute to a complex product mixture.
-
Solution: Use TLC to monitor the reaction to completion. Ensure the stoichiometry of your reagents is correct.
-
-
Problem 3: Difficulty in purifying the final product.
-
Question: I have obtained a crude product of this compound, but I am struggling to purify it to a high degree. What are the best purification methods?
-
Answer: Purification of flavones typically involves recrystallization and/or column chromatography.[6]
-
Recrystallization: This is often the first and most straightforward purification step.
-
Solution: Ethanol or methanol are commonly used solvents for recrystallizing flavones.[6] You can also try a two-solvent system, such as hexane/ethyl acetate or hexane/acetone.[7] The key is to find a solvent or solvent mixture in which the flavone is soluble at high temperatures but sparingly soluble at room temperature or below.
-
-
Column Chromatography: For more challenging purifications or to remove closely related impurities, column chromatography is highly effective.
-
Solution: Silica gel is the standard stationary phase. A common mobile phase is a mixture of hexane and ethyl acetate.[6] You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity to elute your product. Monitor the fractions by TLC to identify and combine the pure product.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
A1: The yield can vary significantly depending on the synthetic route and the optimization of reaction conditions. Yields can range from moderate to good. For instance, a two-step synthesis involving the formation of a chalcone followed by oxidative cyclization can have yields around 60-70% for each step.[8] The overall yield will be a product of the yields of the individual steps.
Q2: Which synthetic route is better for this compound: the Allan-Robinson reaction or the Baker-Venkataraman rearrangement?
A2: Both the Allan-Robinson and the Baker-Venkataraman reactions are reliable methods for synthesizing flavones.[6][9] The choice often depends on the availability and cost of the starting materials. The Baker-Venkataraman rearrangement involves the formation of a 1,3-diketone intermediate, which then cyclizes to the flavone.[10][11] The Allan-Robinson reaction directly converts an o-hydroxyaryl ketone and an aromatic anhydride to the flavone.[9] For this compound, the Baker-Venkataraman route starting from 2,4-dihydroxyacetophenone is a common and effective approach.
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: A combination of analytical techniques should be used to confirm the structure and purity of your final product.
-
Thin Layer Chromatography (TLC): To assess purity and compare the product with a standard if available.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Q4: Are there any safety precautions I should be aware of during the synthesis?
A4: Yes, standard laboratory safety practices should always be followed.
-
Handling Reagents: Many reagents used in organic synthesis are hazardous. For example, dimethyl sulfate is a potent carcinogen and should be handled with extreme care in a fume hood. Strong acids and bases should also be handled with appropriate personal protective equipment (PPE).
-
Solvent Safety: Organic solvents are often flammable and volatile. Work in a well-ventilated area, away from ignition sources.
-
Reaction Monitoring: Some reactions can be exothermic. Monitor the reaction temperature and have a cooling bath ready if necessary.
Experimental Protocols and Data
Synthesis of this compound via the Baker-Venkataraman Rearrangement
This protocol outlines a general procedure. Optimization of specific parameters may be required.
Step 1: Synthesis of 2,4-Dihydroxyacetophenone
This precursor can be synthesized from resorcinol and acetic acid.
| Reagent | Molar Ratio | Notes |
| Resorcinol | 1 | |
| Acetic Acid | 1-2 | Can be used in excess. |
| Zinc Chloride | Catalyst | Anhydrous conditions are crucial. |
Protocol:
-
Combine resorcinol, acetic acid, and anhydrous zinc chloride in a round-bottom flask.
-
Heat the mixture at 100-130°C with stirring.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into cold water to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from hot water to obtain pure 2,4-dihydroxyacetophenone.
Step 2: O-acylation of 2,4-Dihydroxyacetophenone
| Reagent | Molar Ratio | Notes |
| 2,4-Dihydroxyacetophenone | 1 | |
| 4-Methoxybenzoyl chloride | 1 | |
| Pyridine | Solvent/Base | Anhydrous conditions are important. |
Protocol:
-
Dissolve 2,4-dihydroxyacetophenone in anhydrous pyridine.
-
Cool the solution in an ice bath.
-
Slowly add 4-methoxybenzoyl chloride with stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Pour the reaction mixture into ice-cold dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and dry.
Step 3: Baker-Venkataraman Rearrangement and Cyclization
| Reagent | Molar Ratio | Notes |
| 2-Acyloxyacetophenone | 1 | From Step 2. |
| Potassium Hydroxide | Base | |
| Pyridine | Solvent | Anhydrous. |
| Acetic Acid | For cyclization |
Protocol:
-
Dissolve the 2-acyloxyacetophenone intermediate in anhydrous pyridine.
-
Add powdered potassium hydroxide and heat the mixture.
-
Monitor the rearrangement by TLC.
-
After completion, cool the mixture and acidify with acetic acid to induce cyclization.
-
Pour the mixture into water to precipitate the crude 2',4'-dihydroxyflavone.
-
Filter, wash with water, and dry.
Step 4: O-methylation to this compound
| Reagent | Molar Ratio | Notes |
| 2',4'-Dihydroxyflavone | 1 | |
| Dimethyl sulfate (DMS) | >2 | Use in excess to ensure complete methylation. |
| Anhydrous K2CO3 | Base | |
| Acetone | Solvent | Anhydrous. |
Protocol:
-
Reflux a mixture of 2',4'-dihydroxyflavone, anhydrous potassium carbonate, and dimethyl sulfate in anhydrous acetone.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture to remove the inorganic salts.
-
Evaporate the solvent from the filtrate.
-
Purify the crude product by recrystallization from ethanol or by column chromatography (hexane/ethyl acetate).
Visualizing the Workflow
Baker-Venkataraman Synthesis Workflow
Caption: Workflow for this compound synthesis.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for low yield issues.
References
- Shaikh, A. B., et al. (2022). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. RSC Advances, 12(45), 29465-29479.
- CN102329207B. (2013). Synthesis method of 2, 2'-dihydroxy-4, 4'-dimethoxybenzophenone.
- Popova, E. A., et al. (2021). Flavones and Related Compounds: Synthesis and Biological Activity. Molecules, 26(11), 3333.
- Ameen, D., & Snape, T. J. (2014). Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions. Synthesis, 46(21), 2891-2906.
- Jain, A., et al. (2011). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 78–85.
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
- Nagayoshi, H., et al. (2021). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. Xenobiotica, 51(5), 543-553.
- Ye, X., et al. (2014). O-Methylated Metabolite of 7,8-Dihydroxyflavone Activates TrkB Receptor and Displays Antidepressant Activity. ACS Chemical Neuroscience, 5(8), 665–673.
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Baker-Venkataraman Rearrangement. Retrieved from [Link]
-
ResearchGate. (n.d.). Improved synthesis of 2',6'-dihydroxy-3,4-dimethoxy chalcone by grinding technique to synthesize 5-hydroxy-3',4'-dimethoxy flavone. Retrieved from [Link]
-
Wikipedia. (n.d.). Allan–Robinson reaction. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Purification [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. Allan–Robinson reaction - Wikipedia [en.wikipedia.org]
- 10. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 11. Baker-Venkataraman Rearrangement [organic-chemistry.org]
Technical Support Center: Troubleshooting Low Recovery Rates in Flavone Extraction
Welcome to the Technical Support Center for Flavone Extraction. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the extraction of flavones and other flavonoids from plant matrices. As your virtual Senior Application Scientist, I will provide in-depth, field-proven insights to help you optimize your extraction protocols and maximize your recovery rates. Our approach is grounded in fundamental scientific principles to not only solve immediate issues but also to empower you with the knowledge for future success.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This center is structured in a question-and-answer format to directly address the specific and practical issues you may be facing in your laboratory.
Section 1: Foundational Issues - The Starting Point of Low Recovery
Question 1: I'm experiencing consistently low yields of my target flavone. Where should I start my troubleshooting process?
Low recovery is a multifaceted issue that often stems from suboptimal parameters in the initial stages of extraction. Before delving into complex modifications, it's crucial to assess the foundational aspects of your protocol. The primary factors influencing the extraction of bioactive compounds are solvent selection, temperature, contact time, liquid-to-solid ratio, particle size, and pH[1][2][3].
A systematic approach is key. Instead of altering multiple variables at once, begin by evaluating the most likely culprits. A logical troubleshooting workflow can help pinpoint the issue efficiently.
-
Workflow: Initial Troubleshooting Cascade
A sequential guide to initial troubleshooting for low flavone recovery.
Causality Behind the Workflow:
-
Plant Material Integrity: The journey of a flavone from a plant cell to your vial begins with the raw material. Improper drying can lead to enzymatic degradation, while incorrect grinding (particle size) can either hinder solvent penetration or, if too fine, create processing difficulties[1][4]. Fresh plant material should be processed quickly at low temperatures to prevent enzymatic or chemical degradation[1][5].
-
Solvent System: The principle of "like dissolves like" is paramount. The polarity of your solvent must match that of your target flavone. Flavonoid glycosides (with sugar moieties) are more polar and require hydroalcoholic solvents, whereas aglycones (without sugars) are less polar and dissolve better in less polar organic solvents[6].
-
Extraction Method Parameters: Every extraction technique has an optimal set of conditions. For instance, excessively high temperatures can cause thermal degradation of the flavones[7][8][9]. Conversely, a temperature that is too low may not provide sufficient kinetic energy for efficient dissolution[10].
-
Quantification Method: Your analytical method must be accurate. If your HPLC or UV-Vis spectrophotometer is not properly calibrated with a standard of known concentration, your calculated recovery rates will be erroneous[11].
Section 2: Solvent Selection and Optimization
Question 2: How do I select the optimal solvent for my specific flavone? I'm not sure if my current solvent is effective.
Solvent selection is arguably the most critical factor in flavone extraction. There is no universal "best" solvent; the choice is dictated by the chemical structure of your target flavone(s) and the composition of the plant matrix[6][12].
Expertise & Experience:
The polarity of flavonoids spans a wide spectrum. A common and highly effective starting point for a broad range of flavonoids is a hydroalcoholic mixture, such as 70-80% ethanol in water[6][11]. The water component swells the plant material, increasing the surface area for extraction, while the alcohol disrupts cell walls to release the flavonoids[6]. Using pure alcohol can dehydrate and shrink plant cells, paradoxically trapping the target compounds[6].
For a more targeted approach, consider a sequential extraction with solvents of increasing polarity. This can also serve as a preliminary purification step.
Protocol: Sequential Solvent Extraction for Flavonoid Fractionation
-
De-fatting (for lipid-rich material): Begin with a non-polar solvent like n-hexane to remove lipids and chlorophyll, which can interfere with subsequent steps. Discard the hexane fraction (unless non-polar compounds are of interest).
-
Extraction of Less Polar Flavonoids: Macerate or percolate the solid residue with a solvent of intermediate polarity, such as ethyl acetate or chloroform. This will extract aglycones like flavones, isoflavones, and flavanones[6].
-
Extraction of Polar Flavonoids: Finally, extract the remaining solid residue with a highly polar solvent, such as an ethanol/water or methanol/water mixture, to recover polar flavonoid glycosides[6].
-
Analysis: Analyze each fraction using a suitable method (e.g., HPLC-UV) to determine where your target flavone has partitioned.
Data Presentation: Solvent Polarity and Target Flavonoids
| Solvent(s) | Polarity Index | Target Flavonoid Class | Rationale |
| n-Hexane | 0.1 | Lipids, Waxes, Chlorophyll | Pre-extraction cleanup of non-polar interferences. |
| Diethyl Ether | 2.8 | Aglycones (Flavones, Flavanones) | Effective for less polar, non-glycosylated flavonoids[6]. |
| Ethyl Acetate | 4.4 | Aglycones, some Glycosides | Good intermediate polarity for a range of flavonoids. |
| Acetone | 5.1 | Flavones, Flavonols | A versatile solvent for various flavonoid types[1]. |
| Ethanol | 5.2 | Broad Spectrum (Aglycones & Glycosides) | Generally recognized as a safe and effective solvent[12]. |
| Methanol | 6.6 | Broad Spectrum (Aglycones & Glycosides) | Highly efficient but more toxic than ethanol[7][12]. |
| Water | 10.2 | Highly Polar Glycosides | Used in combination with alcohols to enhance extraction[12]. |
This table serves as a general guide. Empirical testing is essential for optimization.
Question 3: My flavone seems to be degrading during the extraction process. How can I prevent this?
Flavonoid degradation is a common cause of low recovery, often triggered by excessive heat, prolonged extraction times, or inappropriate pH levels[7][8][10].
Trustworthiness & Self-Validating Systems:
To determine if degradation is occurring, conduct a time-course and temperature-course experiment.
Protocol: Assessing Flavonoid Stability
-
Set up multiple parallel extractions using your standard protocol.
-
Time-Course: Harvest extractions at various time points (e.g., 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs).
-
Temperature-Course: Set up extractions at different temperatures (e.g., 30°C, 40°C, 50°C, 60°C).
-
Analyze the concentration of your target flavone in each sample.
-
Validation: If the concentration of the flavone increases initially and then plateaus or decreases at longer times or higher temperatures, degradation is likely occurring[10][13]. The optimal condition is the point just before the plateau or decrease begins.
Authoritative Grounding & Mitigation Strategies:
-
Temperature: High temperatures can lead to thermal degradation[7][9]. Modern techniques like Ultrasound-Assisted Extraction (UAE) are advantageous as they can be performed at lower temperatures, preserving thermosensitive compounds[1][2]. For methods like Soxhlet or reflux extraction, which use heat, it's crucial to ensure the flavone is thermostable[14].
-
pH: The pH of the extraction solvent can affect both the stability and solubility of flavonoids. At higher pH, some phenolic compounds can become deprotonated and more susceptible to oxidative degradation[15]. Acidifying the solvent slightly (e.g., with 0.1% formic or acetic acid) can often improve the stability and recovery of many flavonoids.
-
Light and Oxygen: Some flavonoids are sensitive to photodegradation and oxidation. Conducting extractions in amber glassware and under an inert atmosphere (e.g., nitrogen or argon) can mitigate these effects.
Section 3: Technique-Specific Troubleshooting
Question 4: I'm using Ultrasound-Assisted Extraction (UAE), but my yields are still low. What parameters should I optimize?
UAE is a powerful technique that uses acoustic cavitation to disrupt cell walls and enhance mass transfer[1][16]. However, its effectiveness depends on several specific parameters.
-
Troubleshooting Diagram: Optimizing UAE Parameters
Key parameters to investigate for suboptimal UAE performance.
Causality and Actionable Advice:
-
Ultrasonic Power: Insufficient power will not create the necessary cavitation bubbles to break cell walls effectively. Conversely, excessive power can generate free radicals and cause degradation of the target compounds[15]. Experiment within the manufacturer's recommended range for your device.
-
Temperature: While higher temperatures generally increase solubility, in UAE, they also increase the solvent's vapor pressure. This can cushion the collapse of cavitation bubbles, reducing the efficiency of cell disruption[15]. This is a key interaction to optimize.
-
Solvent Choice: Solvents with lower vapor pressures are more suitable for UAE because they lead to a more forceful collapse of cavitation bubbles, enhancing the extraction process[15].
-
Solid-to-Liquid Ratio: A very dense slurry can dampen the propagation of ultrasonic waves. Ensure the mixture is dilute enough for the ultrasonic energy to be distributed effectively[10]. A typical starting point is a 1:10 to 1:50 solid-to-solvent ratio[15].
Question 5: My Microwave-Assisted Extraction (MAE) is fast, but the recovery is poor. What could be wrong?
MAE utilizes microwave energy to heat the solvent and plant matrix, causing cell rupture due to increased internal pressure[1][7]. Poor recovery often relates to incorrect power settings, solvent choice, or extraction time.
Key Optimization Points for MAE:
-
Microwave Power: Similar to UAE, both insufficient and excessive power can be detrimental. Low power may not generate enough pressure to rupture cells, while high power can cause rapid overheating and degradation[15][17].
-
Solvent Dielectric Properties: MAE relies on the ability of the solvent to absorb microwave energy. Polar solvents like ethanol, methanol, and water are excellent for MAE because their dipoles align with the rapidly changing electric field, generating heat[7]. Non-polar solvents like hexane are transparent to microwaves and are ineffective.
-
Extraction Time and Solid-to-Liquid Ratio: MAE is very rapid. Prolonging the extraction time beyond the optimum can lead to degradation[18]. Studies have shown that the extraction yield may decrease after an optimal time is exceeded[18]. Similarly, an optimal solid-to-liquid ratio ensures even heating and efficient extraction[17][18].
Question 6: I am using a conventional method like Soxhlet extraction and getting low yields. Isn't this method supposed to be exhaustive?
While Soxhlet extraction is designed for exhaustive extraction through continuous cycling of fresh, hot solvent, it has significant drawbacks that can lead to low recovery of certain compounds.
Limitations and Troubleshooting for Soxhlet Extraction:
-
Thermal Degradation: The primary disadvantage is the prolonged exposure of the extract to the boiling point of the solvent. This makes the method unsuitable for thermolabile flavonoids[11][14]. If you suspect degradation, a modern, lower-temperature method like UAE or a non-thermal method should be considered[1][12].
-
Solvent Choice: The solvent must be able to effectively solubilize the target flavone at its boiling temperature.
-
Time: While automated, the process can be very long, increasing the risk of degradation[11].
-
Purity: Extracts from Soxhlet can be complex mixtures, requiring significant downstream purification[14]. The apparent "low yield" might be a result of your target compound being a minor component in a large volume of co-extractives.
References
-
Škrobot, D., et al. (2022). Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? Applied Sciences. Available at: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available at: [Link]
-
ResearchGate. (n.d.). Comparison of extraction efficiency for flavone compounds from... Available at: [Link]
-
Zhang, X., et al. (2023). Optimization of Extraction Process by Response Surface Methodology, Composition Analysis and Antioxidant Activity of Total Flavonoids from Scutellaria baicalensis Georgi. Molecules. Available at: [Link]
-
International Agrophysics. (n.d.). Optimization of microwave-assisted extraction of flavonoids from young barley leaves. Available at: [Link]
-
Chemat, F., et al. (2020). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Frontiers in Plant Science. Available at: [Link]
-
Rocchetti, G., et al. (2020). Conventional and Emerging Extraction Processes of Flavonoids. Processes. Available at: [Link]
-
ResearchGate. (n.d.). Intensification of supercritical fluid in the extraction of flavonoids: A comprehensive review. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Study on the extraction and stability of total flavonoids from Millettia speciosa Champ. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? Available at: [Link]
-
Frontiers. (n.d.). Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties. Available at: [Link]
-
Tzanova, M., et al. (2021). Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials. Molecules. Available at: [Link]
-
E3S Web of Conferences. (n.d.). A brief overview on the methods for extraction and identification of flavonoids. Available at: [Link]
-
Frontiers. (n.d.). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Available at: [Link]
-
Scientific Research Publishing. (n.d.). Ensuring Optimum Conditions for the Enzymatic Transesterification of Anthocyanin Mixture from Roselle (Hibiscus sabdariffa L.) Calyx Using RSM and ANN. Available at: [Link]
-
Wang, Y., et al. (2023). Establishment and Optimization of Flavonoid Extraction and Detection System for Hemerocallis. Molecules. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Optimization of conditions for supercritical fluid extraction of flavonoids from hops (Humulus lupulus L.). Available at: [Link]
-
PubMed Central. (n.d.). Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds. Available at: [Link]
-
MDPI. (n.d.). Optimization of Microwave-Assisted Extraction Process of Total Flavonoids from Salicornia bigelovii Torr. and Its Hepatoprotective Effect on Alcoholic Liver Injury Mice. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Optimizing Conditions for Microwave-Assisted Extraction of Polyphenolic Content and Antioxidant Activity of Barleria lupulina Lindl. Available at: [Link]
-
MDPI. (n.d.). Optimization of an Ultrasound-Assisted Extraction Method Applied to the Extraction of Flavonoids from Moringa Leaves (Moringa oleífera Lam.). Available at: [Link]
-
ResearchGate. (n.d.). Effect of sample-preparation methods on the quantification of selected flavonoids in plant materials by high performance liquid chromatography. Available at: [Link]
-
ResearchGate. (n.d.). Is soxhlet advisable for extracting flavonoids from cherries? Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Benefits and Drawbacks of Ultrasound-Assisted Extraction for the Recovery of Bioactive Compounds from Marine Algae. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing Conditions for Microwave-Assisted Extraction of Polyphenolic Content and Antioxidant Activity of Barleria lupulina Lindl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Benefits and Drawbacks of Ultrasound-Assisted Extraction for the Recovery of Bioactive Compounds from Marine Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Conventional and Emerging Extraction Processes of Flavonoids [mdpi.com]
- 8. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ensuring Optimum Conditions for the Enzymatic Transesterification of Anthocyanin Mixture from Roselle (Hibiscus sabdariffa L.) Calyx Using RSM and ANN [scirp.org]
- 10. mdpi.com [mdpi.com]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. Frontiers | Extraction of Flavonoids From Natural Sources Using Modern Techniques [frontiersin.org]
- 13. Study on the extraction and stability of total flavonoids from Millettia speciosa Champ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties [frontiersin.org]
- 17. ajgreenchem.com [ajgreenchem.com]
- 18. international-agrophysics.org [international-agrophysics.org]
Technical Support Center: Crystallization of 2',4'-Dimethoxyflavone for SC-XRD
Role: Senior Application Scientist Subject: Optimization of Crystal Growth for 2',4'-Dimethoxyflavone (2',4'-DMF) Ticket ID: XRD-DMF-2402[1]
Executive Summary & Technical Context[1][2][3]
Welcome to the technical support center. You are likely attempting to isolate single crystals of This compound (C₁₇H₁₄O₄) suitable for Single Crystal X-ray Diffraction (SC-XRD).[1][2]
This compound presents specific challenges due to the planar nature of the flavone backbone and the rotational freedom of the dimethoxyphenyl ring.[1] Successful crystallization requires balancing the
Historical Baseline:
According to the foundational work by Wallet et al. (1993) , this compound crystallizes in the Triclinic system (Space Group
Experimental Protocols
Workflow Visualization
The following diagram outlines the decision matrix for crystallizing 2',4'-DMF.
Figure 1: Decision matrix for this compound crystallization workflows.
Protocol A: Slow Evaporation (The "Gold Standard")
This method relies on the gradual saturation of the solution.[1] Flavones often form robust crystals from polar protic solvents or ketones.[1]
Reagents:
-
Solvent: Ethanol (Absolute) or Acetone (HPLC Grade).[1]
-
Vessel: 4 mL borosilicate glass vial (scintillation vial).
Step-by-Step:
-
Dissolution: Dissolve 15–20 mg of 2',4'-DMF in the minimum amount of solvent (approx. 1–2 mL for Acetone; slightly more for Ethanol) at room temperature.
-
Vessel Prep: Cover the vial with Parafilm.
-
Perforation: Pierce the Parafilm with a standard needle (2–3 holes).[1]
-
Incubation: Place in a vibration-free environment at 20°C (controlled ambient).
-
Harvest: Check after 3–5 days. Look for pale yellow blocks or prisms.[1]
Protocol B: Vapor Diffusion (Liquid-Liquid Diffusion)
Use this if Protocol A yields amorphous material or oils.[1] This method gently forces the compound out of solution by introducing an anti-solvent.[1]
Reagents:
-
Solvent (Inner): Dichloromethane (DCM) or Ethyl Acetate.[1][3]
-
Anti-Solvent (Outer): n-Hexane or Pentane.[1]
Step-by-Step:
-
Inner Vial: Dissolve 20 mg of 2',4'-DMF in 0.5 mL of DCM in a small (1.5 mL) vial. Ensure it is concentrated but not saturated.
-
Outer Vial: Place the small vial (uncapped) inside a larger (20 mL) vial.
-
Filling: Carefully pipette 3–5 mL of n-Hexane into the larger vial.
-
Sealing: Cap the large vial tightly.
-
Mechanism: Hexane vapor will diffuse into the DCM, slowly lowering the solubility of the flavone and inducing high-quality nucleation.[1]
Data Validation & Troubleshooting (FAQ)
Validating Your Crystal (Unit Cell Check)
Before running a full data collection, perform a "pre-screen" on the diffractometer.[1] Compare your unit cell dimensions to the known literature values to confirm you have the correct phase and not a solvate.
Table 1: Reference Unit Cell Parameters for this compound
| Parameter | Value (Wallet et al., 1993) | Notes |
| Crystal System | Triclinic | Low symmetry increases risk of twinning.[1] |
| Space Group | Centrosymmetric.[1] | |
| a (Å) | 8.469(3) | Short axis.[1] |
| b (Å) | 8.516(2) | Similar to a, check for pseudo-symmetry.[1] |
| c (Å) | 20.425(8) | Long axis (stacking direction).[1] |
| 84.95(3) | ||
| 81.98(3) | ||
| 70.47(2) | Significant deviation from 90°.[1] | |
| Z | 4 | Two molecules per asymmetric unit ( |
Troubleshooting Guide
Q1: My sample is "oiling out" (forming droplets instead of crystals). Why?
-
Cause: This phenomenon (Liquid-Liquid Phase Separation) occurs when the metastable limit is exceeded too quickly, or the melting point is depressed by impurities.[1]
-
Fix:
-
Purity Check: Ensure the sample is >98% pure by HPLC. Impurities act as plasticizers.[1]
-
Temperature: Lower the temperature to 4°C.
-
Solvent Switch: Switch from Ethanol to an Ethyl Acetate/Hexane layering system.[1] The lower polarity of Ethyl Acetate often stabilizes the lipophilic dimethoxy rings better than alcohols.[1]
-
Q2: I am getting clusters of needles that do not diffract well.
-
Cause: Nucleation rate is too high (supersaturation reached too fast).[1]
-
Fix: Reduce the number of holes in your Parafilm (Protocol A) or dilute your starting solution by 50%.[1] You need fewer nucleation sites to grow larger crystals.[1]
Q3: The unit cell a and b axes are almost identical. Is this a problem?
-
Insight: In the reference structure (
), the similarity suggests pseudo-tetragonal or pseudo-monoclinic symmetry.[1] -
Risk: This is a red flag for Merohedral Twinning .[1]
-
Action: When collecting data, ensure you collect a complete sphere (high redundancy) to assist the software (e.g., SHELX, CrysAlisPro) in de-convoluting potential twins.[1]
Q4: Can I use water as an anti-solvent?
-
Advice: Avoid water if possible. While flavones are hydrophobic, water diffusion into ethanol often happens too aggressively, causing precipitation (powder) rather than crystallization.[1] If you must use water, use a gel crystallization method (agarose gel) to slow diffusion.[1]
References
-
Wallet, J. C., Gaydou, E. M., & Baldy, A. (1993).[1] Crystal and molecular structure of this compound. Journal of Crystallographic and Spectroscopic Research, 23(4), 297–300.[1]
-
[1]
-
-
Cambridge Crystallographic Data Centre (CCDC). (n.d.).[1] CSD Entry for this compound.
-
(Search Formula: C17 H14 O4)[1]
-
-
Stout, G. H., & Jensen, L. H. (1989).[1] X-ray Structure Determination: A Practical Guide. Wiley-Interscience.[1] (General reference for crystallization techniques).
-
[1]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 4. researchgate.net [researchgate.net]
- 5. Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PMC [pmc.ncbi.nlm.nih.gov]
Formulation & Delivery Support Hub: Lipophilic Polymethoxyflavones (PMFs)
Current Status: Operational Topic: Bioavailability Enhancement of Nobiletin, Tangeretin, and 5-Demethylnobiletin Lead Scientist: Senior Application Specialist, Formulation Chemistry
Executive Summary
Polymethoxyflavones (PMFs) such as Nobiletin and Tangeretin exhibit potent anti-inflammatory and neuroprotective properties but are classified as BCS Class II (Low Solubility, High Permeability) or Class IV compounds. Their clinical translation is hindered by three primary failure points:
-
Aqueous Insolubility:
values > 3.0 lead to precipitation in gastrointestinal fluids. -
Crystalline Lattice Energy: High melting points require significant energy to disrupt the crystal lattice for dissolution.
-
First-Pass Metabolism: Rapid demethylation by hepatic CYP450 enzymes (CYP1A2, CYP3A4) reduces systemic exposure.
This support guide provides validated protocols and troubleshooting workflows to overcome these barriers.
Module 1: Solubility & Dissolution Enhancement
Troubleshooting Guide: Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)
User Issue: “My SNEDDS formulation becomes cloudy or phase-separates upon dilution in water.”
Root Cause Analysis:
This indicates a failure to reach the Self-Emulsification Region on the pseudo-ternary phase diagram. The surfactant/co-surfactant mixture (
Corrective Actions:
-
Adjust HLB: PMFs require high-HLB surfactants (HLB 11–15) to stabilize the oil-water interface.
-
Optimize Oil Phase: Switch from Long-Chain Triglycerides (LCT) to Medium-Chain Triglycerides (MCT) like Capryol 90 or Miglyol 812N . PMFs show significantly higher solubility in MCTs due to lower steric hindrance.
-
Incorporate Co-surfactant: Add Transcutol HP or PEG 400 to reduce interfacial tension and increase the flexibility of the interfacial film.
Validated Protocol: Optimized SNEDDS Preparation
| Component Type | Recommended Reagent | Function | Target % (w/w) |
| Oil Phase | Capryol 90 / Miglyol 812N | Solubilizer | 15–25% |
| Surfactant | Tween 80 / Labrasol | Droplet Stabilizer | 40–50% |
| Co-Surfactant | Transcutol HP / PEG 400 | Interfacial Modulator | 20–30% |
| Active | Nobiletin / Tangeretin | API | 5–10% |
Step-by-Step Workflow:
-
Solubilization: Dissolve PMF in the Oil Phase + Co-surfactant mixture at 50°C under magnetic stirring (200 rpm) until clear.
-
Surfactant Addition: Add the Surfactant to the oil mixture. Vortex for 2 minutes.
-
Equilibration: Allow the mixture to cool to room temperature. It should appear as a clear, isotropic yellow liquid.
-
Validation: Dilute 1 mL of SNEDDS into 100 mL of distilled water. Measure transmittance at 630 nm (Target: >95%).
Visualization: SNEDDS Formulation Logic
Figure 1: Decision tree for troubleshooting SNEDDS stability issues.
Module 2: Encapsulation & Stability
Troubleshooting Guide: Liposomal Formulations
User Issue: “I am getting low Encapsulation Efficiency (EE < 40%) and drug leakage during storage.”
Root Cause Analysis: PMFs are lipophilic and reside within the lipid bilayer.
-
Bilayer Destabilization: High concentrations of PMFs can disrupt the acyl chain packing of phospholipids, causing leakage.
-
Insufficient Cholesterol: Cholesterol is required to modulate membrane fluidity and prevent "leakiness" at physiological temperatures.
-
Ostwald Ripening: Small liposomes may merge into larger ones if the surface energy is not stabilized.
Corrective Actions:
-
Increase Cholesterol Ratio: A molar ratio of Phosphatidylcholine (PC) to Cholesterol of 8:1 or 6:1 is optimal.
-
Solvent Selection: Ensure complete dissolution of PMF and lipids in the organic solvent (Chloroform:Methanol 2:1 v/v) before film formation.
-
Hydration Temperature: Hydrate the film at a temperature above the phase transition temperature (
) of the lipid (e.g., >55°C for DSPC).
Data: Effect of Oil Type on Encapsulation Efficiency
| Carrier Oil / Lipid | PMF Loading Capacity | Encapsulation Efficiency | Notes |
| Bergamot Oil | High | > 85% | Best natural compatibility due to similar terpene profile. |
| MCT (Miglyol) | Medium | 70–80% | Standard pharmaceutical choice. |
| LCT (Corn Oil) | Low | < 50% | Poor solubility leads to crystal expulsion. |
Source: Adapted from formulation studies on citrus oil emulsions.
Module 3: Metabolic Stability (The Biological Barrier)
FAQ: Overcoming First-Pass Metabolism
Q: Why is the oral bioavailability of Nobiletin low despite good solubility in my new formulation?
A: The bottleneck is likely metabolic efflux and degradation , not just solubility.
-
Mechanism: PMFs are substrates for P-glycoprotein (P-gp) efflux pumps in the intestinal epithelium. Furthermore, hepatic CYP1A2 and CYP3A4 rapidly demethylate PMFs into less lipophilic metabolites (e.g., 4'-demethylnobiletin), which are then excreted.
Strategic Solution: The "Trojan Horse" Approach
-
P-gp Inhibition: Formulate with excipients that inhibit P-gp.
-
Recommended Excipient:TPGS (D-α-Tocopheryl polyethylene glycol 1000 succinate) . It acts as both a surfactant and a P-gp inhibitor.
-
-
Metabolic Decoy: Co-administration with other flavonoids (e.g., Piperine) can inhibit glucuronidation, though formulation with TPGS is more reproducible.
Visualization: Metabolic Fate & Bioavailability[1]
Figure 2: Pathway of PMF absorption and points of failure (P-gp efflux and CYP metabolism).
Module 4: Experimental Validation Protocols
Protocol: Saturation Solubility Testing
Use this to validate your choice of oil/surfactant before making the full formulation.
-
Preparation: Add excess PMF (approx. 100 mg) to 2 mL of the vehicle (Oil, Surfactant, or Water).
-
Incubation: Shake at 37°C for 48 hours to ensure equilibrium.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved crystals.
-
Quantification: Dilute the supernatant with Methanol and analyze via HPLC-UV (Detection at 330 nm).
-
Success Criterion: Solubility in vehicle > 10 mg/mL is required for a viable high-dose formulation.
-
Protocol: In Vitro Dissolution (Non-Sink Conditions)
Standard dissolution tests often fail for PMFs due to saturation of the media. Use this modified method.
-
Apparatus: USP Type II (Paddle).
-
Media: 900 mL Simulated Gastric Fluid (pH 1.2) + 0.5% Tween 80 (Surfactant is critical to maintain sink conditions for lipophilic drugs).
-
Speed: 75 rpm.
-
Sampling: Withdraw 5 mL at 5, 10, 15, 30, 60 min. Replace with fresh media.
-
Target: >80% release within 30 minutes for SNEDDS; >60% for solid dispersions.
References
-
Ting, Y., et al. (2017). Encapsulation of Polymethoxyflavones in Citrus Oil Emulsion-Based Delivery Systems. Journal of Agricultural and Food Chemistry. Link
-
El-Say, K. M., et al. (2023).[1] Self-Nanoemulsifying Drug Delivery System for Enhanced Bioavailability of Madecassic Acid (Analogous Lipophilic Mechanism). International Journal of Nanomedicine. Link
-
Chen, H., et al. (2012). Encapsulation and Delivery of Crystalline Hydrophobic Nutraceuticals using Nanoemulsions. Food & Function.[2][3][4] Link
-
Li, S., et al. (2021). Physicochemical characteristics of liposome encapsulation of propolis (flavonoid rich). Food Science & Nutrition. Link
-
Manthey, J. A., et al. (2024). Polymethoxylated flavonoids in citrus fruits: absorption, metabolism, and anticancer mechanisms.[5] Journal of Agricultural and Food Chemistry. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Physicochemical characteristics of liposome encapsulation of stingless bees' propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Encapsulation of Polymethoxyflavones in Citrus Oil Emulsion-Based Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progress of Researches on Pharmacological Effects and Bioavailability of Tangeretin [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Publish Comparison Guide: 2',4'-Dimethoxyflavone vs. 5,7-Dimethoxyflavone
Executive Summary: Structural Isomers, Divergent Destinies
In the landscape of flavonoid pharmacology, the position of methoxy groups dictates biological fate. 5,7-Dimethoxyflavone (5,7-DMF) and 2',4'-Dimethoxyflavone (2',4'-DMF) are structural isomers sharing the same molecular formula (
-
5,7-Dimethoxyflavone is a broad-spectrum metabolic modulator . It functions as a potent cytotoxic agent against cancer lines (via ROS generation) and a metabolic regulator (CYP3A inhibition, anti-sarcopenic activity). It is the "sledgehammer," driving cellular stress pathways to induce apoptosis.
-
This compound is a specific receptor/enzyme antagonist . It serves as a scaffold for Aryl Hydrocarbon Receptor (AhR) antagonism and acts as a targeted inhibitor of melanogenesis (tyrosinase inhibition) with a lower general cytotoxicity profile. It is the "scalpel," modulating specific signaling nodes without broad cellular destruction.
Part 1: Structural Basis of Potency
The biological divergence stems from the electron density distribution influenced by the methoxy positions.
| Feature | 5,7-Dimethoxyflavone (5,7-DMF) | This compound (2',4'-DMF) |
| Methoxylation Site | A-Ring (positions 5,[1][2] 7) | B-Ring (positions 2', 4') |
| Primary Source | Kaempferia parviflora (Black Ginger) | Synthetic / Minor natural metabolite |
| Metabolic Stability | High . Blocks Phase II conjugation sites (C5/C7). | Moderate . B-ring sites are blocked, but A-ring is open. |
| Lipophilicity | High (facilitates membrane permeation) | High (facilitates nuclear receptor binding) |
| Key Target Class | Mitochondrial Complex / CYP Enzymes | Nuclear Receptors (AhR) / Tyrosinase |
Part 2: Biological Potency & Target Profile
5,7-Dimethoxyflavone: The Cytotoxic & Metabolic Regulator
Core Mechanism: 5,7-DMF acts primarily by disrupting mitochondrial integrity and generating Reactive Oxygen Species (ROS).
-
Anti-Cancer Potency:
-
IC50: ~25 µM (HepG2 liver cancer cells).
-
Pathway: Induces cell cycle arrest at the Sub-G1 phase . It triggers the loss of mitochondrial membrane potential (
), leading to cytochrome c release and caspase activation.
-
-
Metabolic Modulation (CYP Inhibition):
-
Potent inhibitor of CYP3A4 .
-
Impact: Significantly increases the Area Under the Curve (AUC) of co-administered drugs (e.g., midazolam AUC increased by ~130% in murine models).
-
-
Anti-Sarcopenic Activity:
-
Activates the PI3K/Akt/mTOR pathway, promoting protein synthesis and mitochondrial biogenesis in skeletal muscle.
-
This compound: The Specific Antagonist
Core Mechanism: The 2',4'-substitution pattern creates a steric and electronic environment that favors antagonism of nuclear receptors and inhibition of specific enzymes.
-
AhR Antagonism (The B-Ring Motif):
-
The 2',4'-dimethoxy motif is the structural determinant for Aryl Hydrocarbon Receptor (AhR) antagonism.
-
While the trimeric analog 6,2',4'-trimethoxyflavone (TMF) is the optimized probe, the 2',4'-pattern specifically blocks TCDD-induced CYP1A1 transcription without partial agonist activity.[3][4][5]
-
-
Anti-Melanogenic Activity:
-
Potency: Inhibits melanin biosynthesis by ~27% at 50 µM.
-
Target: Direct inhibition of Tyrosinase activity and downregulation of TRP-1 expression.
-
Distinction: Unlike 5,7-DMF, 2',4'-DMF does not exhibit significant free radical scavenging activity, indicating its effects are target-specific rather than redox-driven.
-
Comparative Data Summary
| Biological Activity | 5,7-Dimethoxyflavone | This compound |
| Cytotoxicity (Cancer) | High (ROS-mediated apoptosis) | Low (Non-cytotoxic at effective doses) |
| ROS Generation | High (Mechanism of Action) | Negligible |
| AhR Activity | Inactive / Weak Agonist | Antagonist (Structural Motif) |
| Melanogenesis | Moderate (via general pathways) | High (Direct Tyrosinase Inhibition) |
| Drug Interactions | High Risk (CYP3A inhibitor) | Low Risk (Specific target binding) |
Part 3: Mechanism of Action Visualization
Diagram 1: 5,7-DMF Cytotoxic Cascade
This pathway illustrates how 5,7-DMF leverages oxidative stress to kill cancer cells.
Caption: 5,7-DMF induces apoptosis via mitochondrial stress while simultaneously inhibiting metabolic clearance enzymes.
Diagram 2: 2',4'-DMF Receptor Antagonism
This pathway illustrates the "blocking" action of the 2',4'-motif on specific cellular targets.
Caption: 2',4'-DMF acts as a functional block, preventing AhR nuclear translocation and inhibiting melanogenesis enzymes.
Part 4: Experimental Protocols
Protocol A: Assessing 5,7-DMF Cytotoxicity (HepG2 Model)
Use this protocol to validate the ROS-mediated apoptotic potential.
-
Cell Seeding: Seed HepG2 cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Treat cells with 5,7-DMF (0–100 µM) dissolved in DMSO (final DMSO < 0.1%).
-
MTT Assay: After 24h, add MTT solution (0.5 mg/mL). Incubate 4h. Dissolve formazan in DMSO and read OD at 570 nm.
-
ROS Detection (Critical Step):
-
Treat separate wells with 5,7-DMF for 6h.
-
Stain with DCFH-DA (10 µM) for 30 min in the dark.
-
Measure fluorescence (Ex 485nm / Em 530nm) to confirm oxidative stress mechanism.
-
-
Validation: Pre-treatment with NAC (N-acetylcysteine, 5 mM) should rescue cell viability if ROS is the primary mechanism.
Protocol B: Assessing 2',4'-DMF Anti-Melanogenic Activity
Use this protocol to validate specific enzyme inhibition without cytotoxicity.
-
Cell Culture: Cultivate B16F10 melanoma cells in DMEM with 10% FBS.
-
Induction: Stimulate melanogenesis with
-MSH (100 nM). -
Treatment: Co-treat with 2',4'-DMF (10, 25, 50 µM) for 72h.
-
Melanin Quantification:
-
Lyse cells in 1N NaOH at 80°C for 1h.
-
Measure absorbance at 405 nm.
-
Compare against a synthetic melanin standard curve.
-
-
Tyrosinase Activity (Cell-Free):
-
Mix mushroom tyrosinase (100 U/mL) with L-DOPA (substrate) and 2',4'-DMF in phosphate buffer.
-
Monitor dopachrome formation at 475 nm kinetically.
-
Result: 2',4'-DMF should reduce the rate of reaction dose-dependently.
-
References
-
Anticancer Activity of 5,7-Dimethoxyflavone: Title: Anticancer activity of 5,7-dimethoxyflavone against liver cancer cell line HepG2 involves apoptosis, ROS generation and cell cycle arrest. Source: National Institutes of Health (PMC) URL:[Link]
-
AhR Antagonism of B-Ring Methoxyflavones: Title: Antagonism of aryl hydrocarbon receptor signaling by 6,2',4'-trimethoxyflavone.[1][3][4][5][6] Source: PubMed URL:[Link]
-
Metabolic Interactions (CYP3A): Title: 5,7-Dimethoxyflavone inhibits cytochrome P450 3A-mediated drug metabolism. Source: ResearchGate URL:[7][8][9][Link]
-
Anti-Melanogenic Activity: Title: Synthesis of this compound and Its Anti-pigmentation Effect.[10][11] Source: KoreaScience URL:[Link]
-
Neuroprotection (3',4'-DMF Comparison): Title: Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos. Source: British Journal of Pharmacology (via PMC) URL:[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
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- 4. Antagonism of Aryl Hydrocarbon Receptor Signaling by 6,2′,4′-Trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antagonism of aryl hydrocarbon receptor signaling by 6,2',4'-trimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. scispace.com [scispace.com]
A Senior Application Scientist's Guide to 2',4'-Dimethoxyflavone as a Reference Standard for QC Analysis
For researchers, scientists, and drug development professionals engaged in the intricate world of flavonoid analysis, the selection of an appropriate reference standard is a critical determinant of data accuracy and reproducibility. This guide provides an in-depth technical overview of 2',4'-Dimethoxyflavone, a methoxylated flavone that offers distinct advantages as a reference standard in Quality Control (QC) analysis. We will explore its inherent properties, compare its performance with commonly used flavonoid standards, and provide detailed, validated analytical protocols.
The Rationale for a Methoxylated Flavonoid Standard
In the diverse landscape of flavonoid analysis, reference standards such as hesperidin and rutin, which are glycosylated and hydroxylated, are frequently employed. However, their inherent chemical structures can present analytical challenges. Hydroxyl groups can lead to lower metabolic stability and complex fragmentation patterns in mass spectrometry, while the glycosidic linkages are susceptible to enzymatic degradation.
Methoxylated flavonoids, such as this compound, offer a compelling alternative. The replacement of hydroxyl groups with methoxy groups significantly increases metabolic stability and enhances transport across intestinal and liver cell membranes, which improves oral bioavailability.[1] This increased stability is a crucial attribute for a reference standard, ensuring consistency and reliability over time and across various analytical conditions.
This compound: A Profile
This compound belongs to the flavone subclass of flavonoids. Its chemical structure is characterized by a 15-carbon skeleton with two phenyl rings and a heterocyclic ring. The methoxy groups at the 2' and 4' positions of the B-ring contribute to its unique chemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₄O₄ | PubChem |
| Molecular Weight | 282.29 g/mol | PubChem |
| Appearance | Off-white to yellow powder | Commercial Suppliers |
| Purity (Typical) | ≥98% (HPLC) | Commercial Suppliers |
Comparative Analysis: this compound vs. Traditional Standards
The choice of a reference standard should be guided by its performance in the specific analytical application. Here, we compare this compound with two widely used flavonoid standards, Hesperidin and Rutin.
| Feature | This compound | Hesperidin | Rutin |
| Chemical Class | Methoxylated Flavone | Flavanone Glycoside | Flavonol Glycoside |
| Solubility | Soluble in organic solvents (e.g., methanol, acetonitrile, DMSO) | Sparingly soluble in water, soluble in DMSO and dilute alkali | Sparingly soluble in cold water, soluble in hot water, ethanol, and alkaline solutions |
| Stability | High metabolic stability due to methoxy groups[1] | Susceptible to enzymatic hydrolysis of the glycosidic bond | Susceptible to enzymatic hydrolysis and degradation |
| UV λmax (in Methanol) | ~254 nm, ~320 nm | ~285 nm, ~325 nm | ~257 nm, ~354 nm |
| Mass Spec Fragmentation | Simpler fragmentation, characteristic loss of methyl radicals (CH₃•)[2] | Complex fragmentation due to glycosidic cleavage and subsequent ring cleavages | Complex fragmentation patterns involving the glycosidic bond and the aglycone |
| Primary Application | QC of methoxyflavone-containing products, pharmacokinetic studies | QC of citrus-derived products, studies on vascular health | QC of various plant extracts, antioxidant and capillary protectant studies |
The enhanced solubility of this compound in common HPLC mobile phase components simplifies sample preparation and improves chromatographic performance. Its greater stability reduces the likelihood of degradation during storage and analysis, leading to more reliable and reproducible results.
Experimental Protocols for QC Analysis
A self-validating system is crucial for ensuring the trustworthiness of any analytical protocol. The following methods for the analysis of this compound are designed to be robust and reproducible.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is the most common technique for the quantification of flavonoids. This protocol outlines a validated method for the analysis of this compound.
Instrumentation and Consumables:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
-
HPLC vials.
Reagents and Standards:
-
This compound reference standard (≥98% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade, filtered and degassed).
-
Formic acid or Acetic acid (analytical grade).
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-5 min: 50% B; 5-15 min: 50-80% B; 15-20 min: 80% B; 20-22 min: 80-50% B; 22-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5-10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: For pure compounds, dissolve an accurately weighed amount in methanol to a known concentration. For complex matrices like plant extracts, a suitable extraction method, such as sonication-assisted extraction with methanol, should be employed, followed by filtration through a 0.45 µm syringe filter.
Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as linearity, range, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.[3][4][5]
UV-Vis Spectroscopy
UV-Vis spectroscopy is a simple and rapid technique for the preliminary analysis and quantification of flavonoids.
Protocol:
-
Prepare a stock solution of this compound in methanol (e.g., 100 µg/mL).
-
Prepare a series of standard dilutions from the stock solution (e.g., 1, 2, 5, 10, 15, 20 µg/mL).
-
Scan the absorbance of the solutions from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Construct a calibration curve by plotting absorbance at λmax versus concentration.
-
Measure the absorbance of the sample solution and determine its concentration from the calibration curve.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and structural elucidation of flavonoids. The fragmentation pattern of this compound is characterized by the neutral loss of methyl radicals (CH₃•), which is a diagnostic feature of methoxylated flavonoids.[2]
Workflow and Data Visualization
A logical workflow is essential for efficient and accurate QC analysis.
Caption: QC Analysis Workflow for this compound.
Stability Considerations
The stability of a reference standard is paramount for its reliability. While methoxylated flavonoids are generally more stable than their hydroxylated counterparts, it is still crucial to conduct stability studies.[1] Forced degradation studies, exposing the standard to acidic, alkaline, oxidative, thermal, and photolytic stress, should be performed to identify potential degradation products and establish the stability-indicating power of the analytical method.[6][7][8][9]
Conclusion
This compound presents a robust and reliable option as a reference standard for the QC analysis of flavonoids, particularly for methoxylated species. Its enhanced stability and favorable solubility in common analytical solvents offer significant advantages over traditional hydroxylated and glycosylated standards. The detailed analytical protocols provided in this guide, when properly validated, will enable researchers and drug development professionals to achieve accurate and reproducible results in their flavonoid analyses. The adoption of well-characterized and stable reference standards like this compound is a cornerstone of scientific integrity and contributes to the overall quality and safety of pharmaceutical and nutraceutical products. The use of certified reference materials (CRMs) from national metrology institutes like the National Institute of Standards and Technology (NIST) is highly recommended to ensure traceability and confidence in analytical measurements.[10][11][12][13][14][15]
References
-
A comparative study of hesperetin, hesperidin and hesperidin glucoside: antioxidant, anti-inflammatory, and antibacterial activities in vitro. PMC. Available at: [Link]
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Quantitative analysis of methoxyflavones discriminates between the two types of Kaempferia parviflora. PubMed. Available at: [Link]
-
Validated stability-indicating HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) and its degradation products. PubMed. Available at: [Link]
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Standard Reference Materials | NIST. National Institute of Standards and Technology. Available at: [Link]
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A Comparative Study of Hesperetin, Hesperidin and Hesperidin Glucoside: Antioxidant, Anti-Inflammatory, and Antibacterial Activities In Vitro. PMC. Available at: [Link]
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Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass?. ResearchGate. Available at: [Link]
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AMRM Reference Materials for Dietary Supplement Analysis. National Institutes of Health Office of Dietary Supplements. Available at: [Link]
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Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. PMC. Available at: [Link]
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Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. Agilent. Available at: [Link]
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(PDF) Pharmacological Significance of Hesperidin and Hesperetin, Two Citrus Flavonoids, as Promising Antiviral Compounds for Prophylaxis Against and Combating COVID-19. ResearchGate. Available at: [Link]
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3',4'-Dimethoxyflavone | C17H14O4 | CID 688674. PubChem. Available at: [Link]
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The Importance of Reference Materials and Method Validation for Advancing Research on the Health Effects of Dietary Supplements and Other Natural Products. NIH. Available at: [Link]
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Guide to Choosing the Correct HPLC Solvent. Phenomenex. Available at: [Link]
-
Characterization of acylated flavonoid-O-glycosides and methoxylated flavonoids from Tagetes maxima by liquid chromatography coupled to electrospray ionization tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Effects of Rutin and Hesperidin and their Al(III) and Cu(II) Complexes on in Vitro Plasma Coagulation Assays. PubMed Central. Available at: [Link]
-
Quantitative analysis of methoxyflavones discriminates between the two types of Kaempferia parviflora. PubMed. Available at: [Link]
-
Stability-Indicating Validated Novel RP-HPLC Method for Simultaneous Estimation of Methylparaben, Ketoconazole, and Mometasone F. SciSpace. Available at: [Link]
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HPLC Solvent Selection. Element Lab Solutions. Available at: [Link]
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Pharmaceutical Reference Materials. ZeptoMetrix. Available at: [Link]
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Stability-Indicating RP-HPLC Method Development for A Fixed-Dose Combination Tablet and Its Degradation Kinetics. AKT Publication. Available at: [Link]
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Analytical quality by design methodology for botanical raw material analysis: a case study of flavonoids in Genkwa Flos. PMC. Available at: [Link]
-
HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Longdom Publishing. Available at: [Link]
-
Fragmentation pathway comparison of 5,6,7,4'-tetrahydroxy-flavone and 5,6,7,4'-tetramethoxy-flavone by high resolution electrospray ionization tandem mass spectroscopy. ResearchGate. Available at: [Link]
-
Measurements and Standards for Botanical Dietary Supplements. NIST. Available at: [Link]
-
A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Semantic Scholar. Available at: [Link]
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Solvent selection in liquid chromatography. Molnar Institute. Available at: [Link]
-
(PDF) Certification and uncertainty evaluation of flavonoids certified reference materials. ResearchGate. Available at: [Link]
-
A validated comparative study of RP-HPLC, GC- FID and UV spectrophotometric methods for the quantification of eugenol isolated from Syzygium Aromaticum L. Journal of Pharmacognosy and Phytochemistry. Available at: [Link]
-
Flavonoid mixture (diosmin, troxerutin, rutin, hesperidin, quercetin) in the treatment of I–III degree hemorroidal disease: a double-blind multicenter prospective comparative study. ResearchGate. Available at: [Link]
-
Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Preprints.org. Available at: [Link]
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(a) (b) (c) Figure S1. MPG.PuRe. Available at: [Link]
-
Development and validation of UV spectrophotometric method for the quantitative estimation of eugenol. Asian Journal of Pharmaceutical Analysis. Available at: [Link]
-
Effects of Citrus Flavanone Hesperidin Extracts or Purified Hesperidin Consumption on Risk Factors for Cardiovascular Disease: Evidence From an Updated Meta-analysis of Randomized Controlled Trials. PubMed Central. Available at: [Link]
-
Reference materials. NIST. Available at: [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
NIST Standard Reference Materials® 2023 Catalog. NIST. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2',4'-Dimethoxyflavone for Laboratory Professionals
As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work safely and effectively. The proper management and disposal of laboratory chemicals are not merely regulatory hurdles; they are foundational pillars of a responsible and safe research environment. This guide provides a detailed, step-by-step protocol for the disposal of 2',4'-Dimethoxyflavone, moving beyond simple instructions to explain the causality behind each procedural choice. Our commitment is to provide value that extends beyond the product itself, ensuring your safety and the integrity of your research.
Hazard Assessment and Initial Preparations: The "Why" Behind the Protocol
Before any disposal procedure begins, a thorough understanding of the compound's characteristics is essential. This compound belongs to the flavonoid class. While specific toxicological data for this compound is limited, the safety profile can be inferred from related flavone structures and general chemical safety principles. The primary concerns are potential irritation and the unknown long-term environmental impact.
Discharge into the environment must be strictly avoided, as the ecological effects have not been thoroughly investigated[1]. Therefore, all disposal methods are designed to contain the compound and its residues, ensuring they are handled by licensed professionals.
Table 1: Key Properties and Hazard Summary for Flavone-class Compounds
| Property | Value/Information | Implication for Disposal |
| Physical State | Solid / Crystalline Powder | Spills can generate dust. Procedures must minimize dust creation.[1][2] |
| Primary Hazards | May cause eye, skin, and respiratory irritation.[3] | Requires appropriate Personal Protective Equipment (PPE) to prevent contact. |
| Environmental Hazards | Potentially harmful to aquatic life. Discharge into drains or the environment must be avoided.[1] | Do not dispose of down the sink. All waste must be collected for professional disposal. |
| Stability | Generally stable. Incompatible with strong oxidizing agents.[4] | Waste should not be mixed with incompatible chemicals.[5] |
Essential Personal Protective Equipment (PPE)
Based on the hazard assessment, the following PPE is mandatory when handling this compound for disposal:
-
Safety Goggles: Use chemical safety goggles approved under government standards such as NIOSH (US) or EN 166 (EU) to protect against dust and splashes.[1]
-
Lab Coat: Provides a barrier against accidental spills.
-
Chemical-Resistant Gloves: Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact.[1]
The Disposal Workflow: A Decision-Making Framework
The proper disposal path depends on the form and quantity of the waste. This workflow provides a clear decision-making process for researchers.
Caption: Decision workflow for the proper disposal of this compound waste.
Detailed Step-by-Step Disposal Protocols
Follow these self-validating protocols to ensure safety and compliance. Each step is designed to create a closed-loop system where waste is securely contained until final disposal.
Protocol 1: Management of Spills and Decontamination
This protocol is for managing small, incidental spills that may occur during normal laboratory operations.
-
Ensure Area is Ventilated: If not already working in one, move to a well-ventilated area or a chemical fume hood.[2]
-
Contain the Spill: Prevent the spread of the solid material.
-
Clean-Up: Carefully sweep up the solid material, avoiding the creation of dust.[2][6] Do not use a vacuum cleaner unless it is specifically rated for hazardous dust.
-
Collect Residue: Place the spilled material and any contaminated cleaning materials (e.g., paper towels) into a designated, sealed, and clearly labeled container for disposal as solid chemical waste.[1][6]
-
Decontaminate Surfaces: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Collect all cleaning materials and rinsate as chemical waste.
Protocol 2: Disposal of Solid Waste
This protocol covers unused or expired this compound and any solid materials contaminated with it (e.g., weighing paper, contaminated PPE).
-
Waste Collection: Collect all solid waste in a single, dedicated container. A plastic container with a secure, screw-top lid is preferable.[7] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) guidelines.[6]
-
Container Labeling: The container must be clearly and accurately labeled.[5] Affix a hazardous waste label that includes:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste" (or as required by your institution)
-
The date accumulation started
-
Principal Investigator's name and laboratory information
-
-
Secure Storage: Keep the waste container closed at all times except when adding waste.[7] Store it in a designated and secure satellite accumulation area within your laboratory.[6] This area should be away from general traffic and incompatible materials.[8]
-
Arrange for Pickup: Once the container is nearly full or has reached your institution's time limit (e.g., 150 days), submit a request to your EHS department for pickup and professional disposal.[9]
Protocol 3: Disposal of Liquid Waste (Solutions)
This protocol applies if the this compound has been dissolved in a solvent. The hazard profile of the solvent is the primary determinant for disposal.
-
Waste Identification: The entire solution must be treated as chemical waste. The hazards of the solvent (e.g., flammability if using ethanol) dictate the primary disposal requirements.
-
Waste Collection: Pour the solution into a compatible, leak-proof container designed for liquid chemical waste.[6] Ensure the container material is compatible with the solvent used.
-
Container Labeling: Label the liquid waste container with the full names and approximate percentages of all constituents, including "this compound" and the solvent(s). Mark it as "Hazardous Waste" and include all other required information as per Protocol 2.
-
Secure Storage & Pickup: Follow steps 3 and 4 from Protocol 2 for secure storage and arrangement of professional disposal.
Protocol 4: Disposal of Empty Containers
An "empty" container that held this compound is not yet safe for regular trash. It must be decontaminated first.
-
Thoroughly Empty: Ensure all free-flowing product has been removed.[10]
-
Triple Rinse: Rinse the container three times with a small amount of a suitable solvent (e.g., ethanol or acetone).[9][11]
-
Collect Rinsate: Crucially, each rinse must be collected and added to your liquid chemical waste stream (see Protocol 3).[9][11] Do not pour the rinsate down the drain.
-
Deface Label: After the container is clean and dry, completely remove or obliterate the original chemical label to prevent confusion.[10][12]
-
Final Disposal: The clean, dry, and defaced container can now be disposed of in the regular trash or appropriate recycling bin, as per your institution's policy.[11]
By adhering to these detailed procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment. Always consult your institution's specific EHS guidelines, as local regulations may vary.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dimethoxybenzaldehyde, 98%. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3,4-Dimethoxybenzaldehyde. Retrieved from [Link]
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Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2024). Non-Hazardous Materials and Waste Management Hierarchy. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
University of Pennsylvania. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
-
VLS Environmental Services. (n.d.). Hazardous vs. Non-Hazardous Waste. Retrieved from [Link]
-
Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]
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National Science Teaching Association. (2024). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from [Link]
-
Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]
-
Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
